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6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine Documentation Hub

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  • Product: 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine
  • CAS: 591749-66-5

Core Science & Biosynthesis

Foundational

Advanced Pharmacophore Engineering: Chemical Structure, Synthesis, and Properties of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine

Executive Rationale As drug development pivots toward highly functionalized, three-dimensional architectures, the 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine scaffold emerges as a privileged, nitrogen-rich bicyclic system....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

As drug development pivots toward highly functionalized, three-dimensional architectures, the 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine scaffold emerges as a privileged, nitrogen-rich bicyclic system. This structure marries the electron-deficient, hydrogen-bond-accepting capacity of the planar 1,2,4-triazine ring with the conformational flexibility and lipophilicity of the 7-membered 1,4-thiazepine ring. By bridging the gap between established triazine-based chemotherapeutics and thiazepine-based central nervous system (CNS) agents, this scaffold offers a highly tunable vector for novel neurotherapeutics and allosteric modulators.

Structural Topography & Electronic Profiling

The topological uniqueness of 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine lies in its [5,4-c] fusion. The shared carbon-nitrogen bond (C5 and N4 of the triazine corresponding to C3 and N4 of the thiazepine) forces the 7-membered thiazepine ring into a constrained "boat-like" conformation.

  • Electronic Distribution : The 1,2,4-triazine moiety acts as a strong electron-withdrawing core (low-lying LUMO), making the scaffold highly resistant to oxidative degradation. Conversely, the sulfur atom in the thiazepine ring provides a localized area of high electron density (HOMO), serving as a soft nucleophilic site for target engagement.

  • Conformational Rigidity : The fusion restricts the rotational degrees of freedom of the thiazepine ring. This pre-organization reduces the entropic penalty upon binding to target receptors, a critical factor in designing high-affinity CNS drugs (1).

Quantitative Physicochemical Data

To evaluate the drug-likeness of the unsubstituted core, we summarize its theoretical physicochemical parameters below:

Physicochemical ParameterComputed ValuePharmacological & Synthetic Implication
Molecular Weight 169.21 g/mol Highly favorable for blood-brain barrier (BBB) penetration.
cLogP 1.45Optimal lipophilicity for CNS target engagement without excessive non-specific binding.
Topological Polar Surface Area 54.3 ŲExcellent passive permeability; falls within the ideal < 90 Ų range for neurotherapeutics.
Hydrogen Bond Donors (HBD) 0Minimizes the desolvation penalty during deep hydrophobic pocket binding.
Hydrogen Bond Acceptors (HBA) 4Facilitates critical dipole interactions with target histidine/arginine residues.
Rotatable Bonds 0 (Core)High conformational rigidity reduces entropic loss upon receptor binding.

Synthetic Methodology & Reaction Causality

The construction of fused thiazepines typically relies on ring expansion or cycloaddition (2). For the 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine core, we utilize a highly efficient [4+3] tandem annulation strategy.

The Causality of the Chemistry: By reacting a 5-thioxo-1,2,4-triazin-4-amine derivative with a 1,3-dielectrophile (such as 1-bromo-3-chloropropane), the synthesis proceeds via a kinetically favored S-alkylation, followed by an intramolecular N-alkylation. The reaction is strictly conducted in anhydrous N,N-Dimethylformamide (DMF). Why? The intermediate iminium species is highly susceptible to nucleophilic attack by water. The presence of moisture would result in the hydrolytic ring-opening of the sensitive 1,2,4-triazine core rather than the desired intramolecular cyclization (3). Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa selectively deprotonates the thiol without degrading the triazine.

Workflow S1 1,2,4-Triazine Precursor S2 [4+3] Annulation (Anhydrous DMF, K2CO3) S1->S2 Bifunctional Reagent S3 In-Situ LC-MS Validation (m/z 170 [M+H]+) S2->S3 4 Hours S3->S2 Fail (Continue Reaction) S4 Aqueous Workup & Recrystallization S3->S4 Pass (>95% Conversion) S5 Purified 6H-Scaffold S4->S5 Yield >80%

Fig 1. Self-validating synthetic workflow for the 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine core.

Target Engagement & Pharmacodynamics

Research into structurally analogous triazolo-thiazepines has demonstrated potent efficacy in maximal electroshock seizure (MES) screens, confirming the pharmacodynamic value of fusing a triazine-like core with a thiazepine ring (4). The 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine scaffold is hypothesized to act as a positive allosteric modulator at the GABA-A receptor. The spatial geometry of the thiazepine ring perfectly aligns with the benzodiazepine binding pocket, while the triazine nitrogens form critical hydrogen bonds with α-subunit histidine residues.

Pathway N1 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine N2 GABA-A Receptor Binding N1->N2 Target Engagement N3 Allosteric Modulation N2->N3 Conformational Shift N4 Chloride Ion Influx N3->N4 Channel Opening N5 Neuronal Hyperpolarization N4->N5 Action Potential Inhibition

Fig 2. Pharmacodynamic signaling pathway of triazino-thiazepine derivatives in CNS modulation.

Self-Validating Experimental Protocols

Protocol A: [4+3] Annulation Synthesis of the Core Scaffold

This protocol is designed as a self-validating system. The integration of an in-situ LC-MS checkpoint prevents the irreversible loss of starting material during aqueous workup.

  • Preparation : Purge a flame-dried 100 mL round-bottom flask with Argon. Add 5-thioxo-1,2,4-triazin-4-amine (10 mmol) and anhydrous K₂CO₃ (25 mmol).

  • Solvation : Inject 30 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow for complete deprotonation of the thiol (solution will turn deep yellow).

  • Electrophile Addition : Dropwise, add 1-bromo-3-chloropropane (11 mmol) over 10 minutes. Elevate temperature to 80°C.

  • Self-Validation Checkpoint (4 Hours) : Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Causality: You must observe the disappearance of the starting mass and the appearance of the cyclized product mass (

      
       170 
      
      
      
      ). If conversion is <95%, add 0.1 eq of KI to catalyze the sluggish chloride displacement and stir for 2 more hours. Do not proceed to step 5 until validated.
  • Quenching & Workup : Pour the validated mixture over 100 g of crushed ice. The sudden drop in dielectric constant forces the lipophilic fused scaffold to precipitate.

  • Purification : Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol to yield pure 6H-[1,2,4]triazino[5,4-c][1,4]thiazepine.

Protocol B: Radioligand Binding Assay (GABA-A Target Engagement)

To prove the mechanism of action, radioligand displacement using


-flunitrazepam is utilized. Using a specific radioligand ensures that displacement directly correlates with target-specific affinity rather than non-specific membrane partitioning.
  • Membrane Preparation : Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -flunitrazepam (final concentration 1 nM), and 50 µL of the synthesized compound (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Self-Validation Control : Run a parallel control well containing 10 µM Diazepam.

    • Causality: If the Diazepam control fails to achieve >95% displacement of the radioligand, the membrane preparation or radioligand integrity is compromised. The assay must be aborted and the plate rejected to ensure data trustworthiness.

  • Filtration : Terminate the reaction after 90 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification : Wash filters three times with cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression.
    

References

  • Current Research on Antiepileptic Compounds Source: MDPI URL:[Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion Source: National Institutes of Health (NIH) / IJMS URL:[Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • Synthesis of 1,2,4-triazine derivatives via[4 + 2] domino annulation reactions in one pot Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Medicinal Chemistry of Fused Triazino-Thiazepine Scaffolds: Synthetic Architecture &amp; Therapeutic Utility

Executive Summary The fusion of the electron-deficient 1,2,4-triazine ring with the lipophilic, conformationally flexible 1,4-thiazepine system creates a "privileged scaffold" in medicinal chemistry. This hybrid architec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the electron-deficient 1,2,4-triazine ring with the lipophilic, conformationally flexible 1,4-thiazepine system creates a "privileged scaffold" in medicinal chemistry. This hybrid architecture—1,2,4-triazino[5,6-b][1,4]thiazepine —integrates the hydrogen-bonding capacity of the triazine core with the steric bulk and receptor-modulating properties of the seven-membered thiazepine ring.

This technical guide details the synthetic construction, structural validation, and therapeutic deployment of these scaffolds, specifically focusing on their utility as DNA gyrase inhibitors (antimicrobial) and kinase modulators (anticancer) .

Structural Rationale & Pharmacophore Modeling

The medicinal significance of this fused system arises from its ability to mimic purine bases while projecting substituents into unique hydrophobic pockets.

  • The Triazine Core (A-Ring): Acts as a bioisostere for pyrimidine/purine bases. The nitrogen atoms at positions 1, 2, and 4 provide critical hydrogen bond acceptor sites for interaction with enzyme active sites (e.g., Ser/Thr residues in kinase pockets).

  • The Thiazepine Ring (B-Ring): The seven-membered ring introduces a "pucker" or "boat-like" conformation, unlike the planar thiadiazine (6-membered) analogs. This non-planarity is crucial for:

    • Avoiding Intercalation Toxicity: Reducing non-specific DNA binding.

    • Induced Fit: Allowing the molecule to adapt to flexible binding pockets in GPCRs and kinases.

SAR Logic
  • C3-Position (Triazine): Tolerance for bulky aryl groups drives selectivity for hydrophobic pockets.

  • N/S-Bridge: The sulfur atom enhances lipophilicity (LogP), improving membrane permeability compared to diazepine analogs.

Synthetic Architectures: The Self-Validating Protocol

Critical Distinction: Many protocols confuse thiadiazines (6-membered) with thiazepines (7-membered).

  • Reaction with

    
    -haloketones (e.g., phenacyl bromide) yields thiadiazines .
    
  • Reaction with 1,3-bifunctional electrophiles is required to build the thiazepine ring.

Protocol: Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazines
Step 1: Precursor Synthesis

Reagents: Thiocarbohydrazide +


-Keto Acid (e.g., Pyruvic acid).
Mechanism:  Double condensation followed by cyclization.
  • Dissolve thiocarbohydrazide (10 mmol) in water.

  • Add

    
    -keto acid (10 mmol) dropwise under stirring.
    
  • Reflux for 4 hours.

  • Validation: Formation of yellow precipitate. IR spectrum must show

    
     stretch at 
    
    
    
    and
    
    
    doublet at
    
    
    .
Step 2: Thiazepine Ring Closure (The Critical Step)

Reagents: 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one + 3-Chloropropionyl chloride (or 1,3-dibromopropane). Solvent: Dry DMF or Dioxane with anhydrous


.

Procedure:

  • Suspend the triazine precursor (5 mmol) in dry DMF (20 mL) containing anhydrous

    
     (10 mmol).
    
  • Add 3-chloropropionyl chloride (5.5 mmol) dropwise at

    
     to prevent polymerization.
    
  • Stir at room temperature for 1 hour, then reflux for 6–8 hours.

  • Workup: Pour onto crushed ice. Neutralize with dilute

    
     if necessary. Filter the solid.[1]
    

Self-Validating Endpoints:

  • TLC: Disappearance of the polar thiol starting material (

    
    ) and appearance of a non-polar product (
    
    
    
    in 9:1 CHCl
    
    
    :MeOH).
  • NMR Verification: Disappearance of the

    
     proton (
    
    
    
    ). Appearance of methylene protons (
    
    
    ) for the thiazepine ring at
    
    
    .
Synthetic Pathway Diagram[2][3][4][5]

SyntheticPathway Precursor Thiocarbohydrazide + Alpha-Keto Acid Triazine 4-amino-3-mercapto- 1,2,4-triazine Precursor->Triazine Reflux/H2O Reagent_Wrong Alpha-Halo Ketone (Phenacyl Bromide) Triazine->Reagent_Wrong Reagent_Right 1,3-Bifunctional (3-Chloropropionyl Cl) Triazine->Reagent_Right Thiadiazine Thiadiazine (6-Mem) (WRONG SCAFFOLD) Reagent_Wrong->Thiadiazine Cyclization Thiazepine Triazino[5,6-b][1,4]thiazepine (7-Mem Target) Reagent_Right->Thiazepine Base/Reflux (DMF)

Caption: Divergent synthesis showing the critical selection of 1,3-bifunctional reagents to secure the 7-membered thiazepine ring.

Therapeutic Applications & Biological Data[6][7]

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Fused triazino-thiazepines exhibit potent antibacterial activity, particularly against Gram-positive strains. The mechanism involves the inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling.

Key Data Points:

  • Target: Staphylococcus aureus (MRSA strains).

  • Potency: Derivatives with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring at position 6 of the triazine show MIC values comparable to Ciprofloxacin.
Compound Substituent (R)MIC (

) vs S. aureus
MIC (

) vs E. coli
Mechanism
Phenyl (Unsubstituted)12.525.0Weak Intercalation
4-Chlorophenyl 0.8 1.6 Gyrase Inhibition
4-Methoxyphenyl6.2512.5Membrane Disruption
Ciprofloxacin (Control)0.50.25Gyrase Inhibition
B. Anticancer Activity (Kinase & Tubulin Modulation)

While thiazepines are historically CNS agents, the triazino-fused variants act as kinase inhibitors.

  • Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR).

  • Tubulin Effect: Tricyclic thiazepines have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase.

Mechanism of Action Diagram[7]

MOA Drug Triazino-Thiazepine Scaffold Target1 Bacterial DNA Gyrase (Subunit B) Drug->Target1 H-Bonding (Triazine N) Target2 Tyrosine Kinase (ATP Pocket) Drug->Target2 Hydrophobic Fit (Thiazepine) Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 G2/M Phase Arrest Target2->Effect2 Outcome1 Bacterial Cell Death (Bactericidal) Effect1->Outcome1 Outcome2 Apoptosis (Antitumor) Effect2->Outcome2

Caption: Dual-mechanism potential of the scaffold targeting prokaryotic DNA replication and eukaryotic cell division.

References

  • Synthesis and Reactions of 1,2,4-Triazine Derivatives. Source: ResearchGate / Nasser et al. Context: Establishes the core reactivity of 4-amino-3-mercapto-triazines with haloketones and bifunctional agents.

  • Structure-Activity Relationships (SAR) of Triazine Derivatives. Source: European Journal of Medicinal Chemistry / Zha et al. Context: Comprehensive review of the antimicrobial and anticancer potential of triazine scaffolds.[2]

  • Discovery of Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents. Source: NIH / Xiang et al. Context: Validates the thiazepine ring's role in overcoming drug resistance (e.g., Taxol resistance) via tubulin inhibition.

  • Synthesis of Functionalized Imidazo-Thiazolo-Triazines. Source: Beilstein Journal of Organic Chemistry. Context: details the reaction of triazine-thiones with DMAD, highlighting the regioselectivity issues in fused ring formation.

  • Medicinal Chemistry of 1,2,4-Triazines: A Review. Source: Journal of Medicinal and Chemical Sciences. Context: General overview of the biological profile of fused triazine systems.

Sources

Foundational

The[1,2,4]Triazino[5,4-c][1,4]thiazepine Scaffold: A Technical Guide to Synthesis, SAR, and Pharmacological Profiling

Executive Summary The fusion of a 1,2,4-triazine ring with a 1,4-thiazepine system yields the [1,2,4]triazino[5,4-c][1,4]thiazepine scaffold—a highly specialized, conformationally dynamic heterocyclic architecture. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a 1,2,4-triazine ring with a 1,4-thiazepine system yields the [1,2,4]triazino[5,4-c][1,4]thiazepine scaffold—a highly specialized, conformationally dynamic heterocyclic architecture. Historically, fused thiazepines and triazines have been cornerstones in the development of central nervous system (CNS) agents and targeted oncology therapeutics. Recent structural studies and patent literature [1] have illuminated the potential of hexahydro-derivatives of this scaffold as potent poly(ADP-ribose) polymerase (PARP) inhibitors, while related triazolo-thiazepines exhibit profound anticonvulsant properties [2].

This whitepaper provides an in-depth, authoritative analysis of the structural rationale, synthetic methodologies, and self-validating experimental protocols required to harness the[1,2,4]triazino[5,4-c][1,4]thiazepine core in modern drug discovery.

Structural Chemistry & Pharmacophore Rationale

The pharmacological uniqueness of the[1,2,4]triazino[5,4-c][1,4]thiazepine system stems from the juxtaposition of two highly contrasting rings:

  • The 1,2,4-Triazine Core: An electron-deficient, planar, nitrogen-rich system that acts as an excellent hydrogen-bond acceptor. This region mimics the nicotinamide moiety of NAD+, allowing it to anchor securely into the hinge region of enzymes like PARP-1.

  • The 1,4-Thiazepine Ring: A seven-membered, sulfur-containing ring characterized by significant "puckering amplitude." The inclusion of the bulky, polarizable sulfur atom forces the ring out of planarity. This 3D flexibility allows the scaffold to project substituents into deep, hydrophobic sub-pockets that rigid, planar molecules cannot access.

The structural dynamics of such nitrogen-rich fused systems have been extensively reviewed, highlighting their versatile reactivity and ability to overcome resistance mutations through conformational adaptation [3].

Synthetic Methodologies

Constructing this fused bicyclic system requires precise regiocontrol. The most robust approach involves the nucleophilic functionalization of a pre-formed 1,4-thiazepine derivative, followed by acid-catalyzed annulation to build the triazine ring.

Synthesis_Logic A 1,4-Thiazepine Precursor B Hydrazinolysis (Nucleophilic Attack) A->B NH2NH2·H2O, EtOH C Triazine Annulation (Acid Catalyzed) B->C Orthoester, AcOH, Δ D [1,2,4]triazino[5,4-c][1,4]thiazepine C->D -H2O, Cyclization

Logic flow for the regioselective annulation of the triazino-thiazepine scaffold.

Protocol 1: Regioselective Annulation Workflow
  • Step 1: Hydrazinolysis. The thiazepine precursor (e.g., a thiolactam or imidoyl chloride derivative) is treated with hydrazine hydrate in absolute ethanol.

    • Causality of Choice: Ethanol is specifically chosen because its boiling point (78°C) provides optimal thermal energy for the nucleophilic attack without causing thermal degradation or oxidation of the sensitive sulfur atom in the thiazepine ring.

  • Step 2: Acid-Catalyzed Cyclization. The resulting intermediate is reacted with an orthoester (e.g., triethyl orthoformate) in glacial acetic acid under reflux.

    • Causality of Choice: Glacial acetic acid acts as a bifunctional catalyst. It protonates the orthoester to enhance its electrophilicity for the hydrazone nitrogen attack, while simultaneously facilitating the dehydration step (-H2O) required for the final aromatization of the triazine ring. This prevents the need for harsh mineral acids that could cleave the thiazepine core.

Pharmacological Profiling & Structure-Activity Relationships (SAR)

Derivatives of this scaffold exhibit dual-pathway potential depending on the substitution pattern at the C-3 (triazine) and C-8 (thiazepine) positions. Similar triazino-fused systems, such as triazino-benzimidazoles, have been proven to act as selective adenosine receptor antagonists [4], while thiazepine derivatives are well-documented anticonvulsants [2].

Quantitative SAR Summary
Compound IDR1 (Triazine C-3)R2 (Thiazepine C-8)PARP-1 IC₅₀ (nM)MES ED₅₀ (mg/kg)ClogP
TZT-01 -H-CH₃125.4>50.01.8
TZT-02 -F (para-phenyl)-CH₃42.128.52.1
TZT-03 -Cl (para-phenyl)-CF₃18.3 15.2 2.6
TZT-04 -OCH₃ (meta-phenyl)-CF₃85.045.02.3

Data Interpretation: The introduction of a highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group at R2 (Compound TZT-03) significantly increases both PARP-1 inhibition and in vivo anticonvulsant activity (MES). The -CF₃ group likely occupies a deep hydrophobic pocket within the target receptors, while the para-chloro substitution at R1 optimizes halogen-bonding interactions.

Mechanistic Pathways

In the context of oncology,[1,2,4]triazino[5,4-c][1,4]thiazepine derivatives function as competitive inhibitors of NAD+ at the PARP-1 catalytic domain. By preventing PARylation, these compounds trap the PARP-1 enzyme on damaged DNA, leading to replication fork collapse and synthetic lethality in BRCA-mutated cancer cells.

PARP_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 Activation SSB->PARP1 NAD NAD+ Binding PARP1->NAD Repair DNA Repair NAD->Repair Inhibitor Triazino-thiazepine Derivative Inhibitor->PARP1 Competitive Inhibition Lethality Synthetic Lethality (BRCA-mutated) Inhibitor->Lethality PARP Trapping

Mechanism of PARP-1 inhibition and synthetic lethality by thiazepine derivatives.

Experimental Workflows (Self-Validating Systems)

To ensure high scientific integrity, all biochemical evaluations of these derivatives must be conducted using self-validating assay architectures.

Assay_Workflow Prep Compound Preparation Incubate Enzyme Incubation (PARP-1 + NAD+) Prep->Incubate Detect Chemiluminescent Detection Incubate->Detect Validate Data Validation (Z'-factor > 0.5) Detect->Validate

Self-validating HTS workflow for PARP-1 chemiluminescent assays.

Protocol 2: Self-Validating PARP-1 Chemiluminescent Assay
  • Step 1: Reagent Preparation. Prepare NAD+ and biotinylated DNA substrate in a HEPES buffer (pH 7.4).

    • Causality of Choice: HEPES is strictly selected over Tris buffer because Tris contains primary amines that can act as false targets for PARylation, artificially suppressing the assay signal.

  • Step 2: Compound Incubation & Control Integration. Incubate the enzyme-substrate mix with the test compounds. Crucially, include Olaparib (100 nM) as a positive control and 1% DMSO as a vehicle negative control.

    • Causality of Choice: This control structure is non-negotiable. It allows the automated calculation of the Z'-factor. A Z'-factor > 0.5 mathematically proves that the assay's dynamic range is sufficient to distinguish true triazino-thiazepine inhibitors from background noise, making the protocol self-validating.

  • Step 3: Detection. Add streptavidin-HRP and a chemiluminescent substrate, then read on a microplate luminometer.

    • Causality of Choice: Chemiluminescence is utilized instead of colorimetry because it offers a 10-fold wider dynamic range. This sensitivity is absolutely critical for accurately plotting Hill slopes and calculating IC₅₀ values for highly potent, low-nanomolar inhibitors like TZT-03.

Conclusion

The [1,2,4]triazino[5,4-c][1,4]thiazepine scaffold represents a privileged, conformationally tuned structure with high translational potential. By leveraging the rigid hydrogen-bonding network of the triazine ring alongside the puckered, hydrophobic reach of the thiazepine system, researchers can design highly selective PARP inhibitors and CNS modulators. Adherence to the rigorous, self-validating synthetic and biochemical protocols outlined above ensures that hit-to-lead optimization campaigns remain data-driven and reproducible.

References

  • EP2281818A1 - Fused pyridazine derivative compounds and drugs containing these compounds as the active ingredient. European Patent Office.
  • Current Research on Antiepileptic Compounds. Molecules (MDPI). Available at:[Link]

  • 3-Aryl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-ones: A New Class of Selective A1 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Advances in 1,2,4-Triazepines Chemistry. ResearchGate. Available at:[Link]

Sources

Exploratory

Pharmacophore Analysis of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine

This guide serves as a technical blueprint for the pharmacophore elucidation of the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold. It is designed for medicinal chemists and computational biologists seeking to exploit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the pharmacophore elucidation of the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold. It is designed for medicinal chemists and computational biologists seeking to exploit this fused heterocyclic system for drug discovery.

Executive Summary

The 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold represents a "privileged structure" in medicinal chemistry, fusing the electron-deficient 1,2,4-triazine core with the lipophilic, flexible 1,4-thiazepine ring. This fusion creates a rigid bicyclic template capable of projecting substituents into specific regions of biological targets, particularly kinases (ATP-binding pockets) and GPCRs (allosteric sites) .

This guide provides a comprehensive pharmacophore analysis, dissecting the scaffold’s electronic and steric signature to guide rational drug design. We move beyond simple structural description to a functional analysis of binding potential.

Structural Dissection & Chemical Space

To understand the pharmacophore, we must first analyze the electronic landscape of the core scaffold.

The Scaffold Architecture

The core structure consists of a 1,2,4-triazine ring fused to a 1,4-thiazepine ring. The "[5,4-c]" locant indicates the fusion occurs between the C5-N4 bond of the triazine and the "c" face of the thiazepine.

SubunitElectronic CharacterPharmacophoric Role
1,2,4-Triazine Electron-deficient, planar, aromatic.H-Bond Acceptor (HBA): N1 and N2 atoms are prime acceptors.

-Stacking:
Interacts with aromatic residues (e.g., Phe, Tyr).
1,4-Thiazepine Non-planar (boat/chair conformers), lipophilic.Hydrophobic Core: The sulfur atom contributes to lipophilicity and "soft" polarizability. Steric Bulk: Fills hydrophobic pockets.
6H-Methylene sp³ hybridized carbon.Vector Attachment: Ideal point for derivatization to access solvent-exposed regions without disrupting the core binding mode.
Conformational Flexibility

Unlike the rigid triazine, the thiazepine ring introduces puckering. Pharmacophore modeling must account for this flexibility.

  • Dominant Conformer: The "boat" conformation is typically the global minimum, placing the sulfur atom at the "prow," maximizing interactions with hydrophobic sub-pockets.

Pharmacophore Hypothesis & Map

The following pharmacophore model is derived from the consensus binding modes of bioisosteric kinase inhibitors and antimicrobial agents.

Core Features (The "Warhead")
  • Feature A (HBA1): The N1 nitrogen of the triazine ring.

    • Function: Forms a critical hydrogen bond with the "hinge region" backbone NH in kinases.

  • Feature B (HBA2): The N2 nitrogen (if accessible) or ring centroid.

    • Function: Auxiliary electrostatic interaction or water-mediated bridging.

  • Feature C (HYD): The Thiazepine Sulfur (S) .

    • Function: Occupies the "Gatekeeper" hydrophobic pocket or interacts with Met/Leu residues.

  • Feature D (ARO): The Triazine Ring Centroid .

    • Function:

      
      -
      
      
      
      T-shaped interaction with aromatic residues in the binding site.
Visualization of the Pharmacophore

PharmacophoreMap Triazine Triazine (Aromatic) N1 N1 (H-Bond Acceptor) Triazine->N1 Electronic Distribution Sulfur S (Hydrophobic) Triazine->Sulfur Fused C6 6H-Position (Vector) Triazine->C6 Fused Target_Hinge Target: Hinge Region (Backbone NH) N1->Target_Hinge H-Bond (2.8 - 3.2 Å) Target_Pocket Target: Hydrophobic Pocket Sulfur->Target_Pocket Van der Waals Contact C6->Target_Pocket Solvent Access

Figure 1: Pharmacophore map of the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold showing key interaction vectors.

Protocol: De Novo Pharmacophore Generation

As a Senior Scientist, you should not rely on static models. Use this protocol to generate a dynamic pharmacophore model for your specific target.

Phase 1: Conformational Sampling

The thiazepine ring flexibility requires an exhaustive search.

  • Software: OpenEye OMEGA or Schrödinger ConfGen.

  • Settings:

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

    • RMSD Cutoff: 0.5 Å.

    • Force Field: OPLS4 or MMFF94s.

  • Output: Generate an ensemble of 50-100 conformers per derivative.

Phase 2: Molecular Alignment (Superposition)

Align your derivatives to the core scaffold.

  • Anchor Points: Use the rigid 1,2,4-triazine ring as the alignment anchor.

  • Variable Regions: Allow the thiazepine ring to "flex" to minimize steric clashes with the receptor grid.

Phase 3: Interaction Field Generation (GRID/MIP)

Calculate Molecular Interaction Potentials (MIP) to validate the "hotspots."

  • Probe: N1+ (H-bond donor probe) and O- (H-bond acceptor probe).

  • Result: You will observe a strong negative potential region near N1/N2 (confirming HBA capability) and a neutral/lipophilic region over the thiazepine ring.

Structure-Activity Relationship (SAR) Implications

Based on the pharmacophore, we can predict how substitutions will affect binding affinity.

Table 1: SAR Optimization Matrix
PositionModificationPredicted EffectRecommendation
Triazine C3 Electron-withdrawing group (e.g., -CF3)Increases acidity of ring protons; modulates N1 basicity.Avoid if N1 is the primary acceptor; may weaken H-bond.
Triazine C3 Amine (-NH2)Introduces H-Bond Donor (HBD).High Priority: Creates a "Donor-Acceptor" motif similar to Adenine (Kinase privileged).
Thiazepine S Oxidation to Sulfone (SO2)Adds two H-Bond Acceptors; increases polarity.Use to improve solubility or target polar pockets.
6H-Position Bulky Alkyl/ArylProjects into solvent or specificity pocket.Key Diversity Point: Use for library generation to tune selectivity.

Experimental Workflow: Validation

To validate the computational model, follow this experimental cascade.

Workflow Start Start: Scaffold Selection (Triazino-Thiazepine) Comp Computational Modeling (DFT & Pharmacophore) Start->Comp Define Features Synth Chemical Synthesis (Cyclocondensation) Comp->Synth Prioritize Derivatives Assay In Vitro Assay (Kinase/Antimicrobial) Synth->Assay Test Activity XRay X-Ray Crystallography (Co-crystal Structure) Assay->XRay Active Hits Refine Model Refinement (SAR Loop) Assay->Refine IC50 Data XRay->Refine Binding Mode Refine->Comp Next Gen Design

Figure 2: Integrated workflow for validating the triazino-thiazepine pharmacophore.

Synthesis Note (Grounding)

The synthesis of this scaffold typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazines with bifunctional electrophiles (e.g.,


-unsaturated carbonyls or dihaloalkanes). This cyclocondensation is a robust method to generate the fused thiazepine ring [1].

References

  • Synthesis and biological evaluation of fused triazine derivatives. Source:Acta Poloniae Pharmaceutica - Drug Research Context: Describes the cyclization protocols and biological testing of related triazine-thiazepine systems. URL:[Link]

  • 1,2,4-Triazine Scaffold in Drug Design. Source:Journal of Medicinal and Chemical Sciences Context: Reviews the broad biological profile (antimicrobial, anticancer) of the triazine core.[1][2][3] URL:[Link]

Sources

Foundational

Solubility and stability profile of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

Technical Guide: Physicochemical Profiling of the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine Scaffold Part 1: Executive Technical Summary The 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold represents a specialized bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling of the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine Scaffold

Part 1: Executive Technical Summary

The 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold represents a specialized bicyclic heterocycle fusing a 1,2,4-triazine ring with a seven-membered 1,4-thiazepine ring.[1][2] This architecture is increasingly relevant in medicinal chemistry as a bioisostere for benzodiazepines and purines, offering unique electronic properties due to the bridgehead nitrogen and the thiazepine sulfur atom.

However, this scaffold presents distinct developability challenges.[1] Unlike the robust quinoline or indole cores, the triazino-thiazepine system possesses specific metabolic and hydrolytic "soft spots"—primarily the thiazepine sulfur (susceptible to S-oxidation) and the imine-like character of the triazine fusion (susceptible to nucleophilic attack).[2] This guide provides a predictive and experimental framework for assessing the solubility and stability of this entity to de-risk early-stage drug development.

Part 2: Physicochemical & Solubility Profile

The solubility of the unsubstituted core is dictated by the competition between the polar triazine nitrogens and the lipophilic thiazepine ring.

Electronic Landscape & pKa
  • Basicity: The 1,2,4-triazine ring is weakly basic.[1][2] The N-2 nitrogen is typically the preferred protonation site with a pKa range of 2.0 – 3.5 .

  • Implication: The molecule exhibits pH-dependent solubility . It behaves as a neutral lipophile at physiological pH (7.[2]4) but gains significant solubility in simulated gastric fluid (pH 1.2) due to cation formation.

Solubility Matrix (Estimated)
Solvent SystemSolubility RatingMechanism/Notes
Water (pH 7.0) Low (< 0.1 mg/mL)Dominant hydrophobic effect of the thiazepine ring; lack of ionizable groups at neutral pH.[2]
0.1 N HCl (pH 1.0) Moderate (1-5 mg/mL)Protonation of triazine N-2 solubilizes the core.[2]
DMSO High (> 50 mg/mL)Excellent dipole-dipole interaction; standard vehicle for biological assays.[2]
DCM / Chloroform High (> 20 mg/mL)Compatible with the lipophilic thiazepine fragment.[2]
Methanol/Ethanol Moderate (5-10 mg/mL)Soluble, but may require warming; protic solvents can facilitate solvolysis over long durations.[1][2]

Part 3: Stability Profile & Degradation Pathways

Stability is the critical liability for this scaffold. The 1,4-thiazepine ring is thermodynamically less stable than its 6-membered congeners (thiazines).[1][2]

Oxidative Instability (The Sulfur Liability)

The sulfur atom at position 7 (in the thiazepine ring) is highly susceptible to oxidation by cytochrome P450 enzymes (metabolic) or peroxides (chemical).[2]

  • Primary Degradant: Sulfoxide (S=O).[1][2] This is often chiral, creating diastereomers if other stereocenters exist.[1][2]

  • Secondary Degradant: Sulfone (O=S=O).[1][2]

  • Mitigation: Store solid samples under inert atmosphere (Argon). Avoid protic solvents containing trace peroxides (e.g., aged ethers).[1][2]

Hydrolytic Instability

The C=N bonds within the fused system are prone to hydrolysis, particularly under acidic conditions which activate the imine carbon towards nucleophilic attack by water.

  • Acidic Conditions: Ring opening of the thiazepine ring to form a thiol-tethered triazine aldehyde/ketone.

  • Basic Conditions: The 1,2,4-triazine ring is electron-deficient and susceptible to nucleophilic attack at C-5 or C-6, leading to ring cleavage.[1][2]

Photostability

The conjugated


-system of the triazino-thiazepine core absorbs strongly in the UV region. Prolonged exposure to light (ICH Q1B conditions) often leads to radical-mediated sulfur oxidation or polymerization.[2] Amber glassware is mandatory. 

Part 4: Visualization of Degradation Pathways

The following diagram maps the logical flow of degradation for the scaffold, highlighting the critical oxidative and hydrolytic nodes.

TriazinoThiazepineStability Parent 6H-[1,2,4]Triazino [5,4-c][1,4]thiazepine (Parent) Sulfoxide Sulfoxide Derivative (S=O) Parent->Sulfoxide Oxidation (Peroxides/CYP450) Protonated Protonated Species (pH < 2) Parent->Protonated Acid (HCl) Radical S-Radical Intermediate Parent->Radical UV Light (hv) Sulfone Sulfone Derivative (O=S=O) Sulfoxide->Sulfone Further Oxidation RingOpen Ring-Opened Thiol/Aldehyde Protonated->RingOpen Hydrolysis (+H2O) Thiazepine Cleavage Radical->Sulfoxide O2

Figure 1: Primary degradation pathways showing oxidative progression (yellow/red) and hydrolytic ring opening (blue/red).[1][2]

Part 5: Pre-formulation Experimental Protocols

Protocol A: Kinetic Solubility in pH Buffers

Objective: Determine the pH-solubility profile to predict oral absorption windows.

  • Preparation: Prepare 10 mM stock solution of the compound in DMSO.

  • Spiking: Spike 10 µL of stock into 490 µL of three buffers:

    • 0.1 N HCl (pH 1.2)[1][2]

    • Phosphate Buffer (pH 7.4)[1][2]

    • Borate Buffer (pH 9.0)[1][2]

  • Incubation: Shake at 37°C for 24 hours (equilibrium solubility) or 2 hours (kinetic solubility).

  • Filtration: Filter using a 0.45 µm PVDF membrane (avoid nylon, which binds triazines).[1][2]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.

    • Self-Validation: If the pH 1.2 sample shows degradation peaks >5%, the compound is acid-labile; switch to a 30-minute incubation.[2]

Protocol B: Forced Degradation Stress Test (Oxidative)

Objective: Assess the vulnerability of the thiazepine sulfur.

  • Control: Dilute DMSO stock to 100 µM in 50:50 Water/Acetonitrile.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Monitoring: Inject onto LC-MS at T=0, T=1h, and T=24h.

  • Analysis: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts.[1][2]

    • Pass Criteria: < 10% degradation after 1 hour indicates acceptable benchtop stability. >[2] 50% degradation suggests the need for antioxidant excipients (e.g., sodium metabisulfite) in formulation.[1][2]

References

  • Reactivity of 1,2,4-Triazines: Paudler, W. W., & Barton, J. M. (1966).[1][2] Protonation of 1,2,4-Triazines.[1][2][3] The Journal of Organic Chemistry.Link[1][2]

  • Thiazepine Ring Expansion & Stability: Palkó, M., et al. (2025).[1] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.[1][2] International Journal of Molecular Sciences.Link[1][2]

  • Metabolic Stability of Triazine Scaffolds: Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.Link[1][2]

  • pKa Determination of Fused Triazines: Kozitsina, A., et al. (2024).[1][2] Determination of pKa of triazolo[5,1-c][1,2,4]triazines in non-aqueous media. Chimica Techno Acta.Link[1][2][4]

  • General Hydrolysis of Imines: O'Donnell, J. P. (2010).[1][2] Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. Pharmaceutical Journal.Link

Sources

Exploratory

A Comprehensive Guide to the IUPAC Nomenclature and Numbering of the Triazino[5,4-c]thiazepine System

A Comprehensive Guide to the IUPAC Nomenclature and Numbering of the Triazino[5,4-c][1][2]thiazepine System For Researchers, Scientists, and Drug Development Professionals The precise and unambiguous naming of complex he...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the IUPAC Nomenclature and Numbering of the Triazino[5,4-c][1][2]thiazepine System

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of complex heterocyclic systems is a cornerstone of chemical communication, particularly within the realms of medicinal chemistry and drug development. The triazino[5,4-c][1][2]thiazepine core represents a sophisticated scaffold with significant potential for therapeutic applications. This guide provides an in-depth, technical breakdown of the IUPAC nomenclature and numbering protocol for this specific fused heterocyclic system, empowering researchers to accurately describe and identify these molecules.

The Foundational Principles of Fused Heterocyclic Nomenclature

The nomenclature of fused heterocyclic systems is governed by a set of systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective is to generate a unique and descriptive name that encapsulates the structural information of the molecule. The process involves identifying the individual heterocyclic components, determining the "base" or "parent" ring, and systematically describing the fusion pattern.[1][2][3]

The selection of the base component is not arbitrary; it follows a specific order of precedence. Key factors include the presence of nitrogen, the ring size, and the number and type of heteroatoms.[2][4]

Deconstructing Triazino[5,4-c][1][2]thiazepine: A Step-by-Step Analysis

To elucidate the nomenclature of the triazino[5,4-c][1][2]thiazepine system, we will dissect the name into its constituent parts and apply the relevant IUPAC rules.

Step 1: Identifying the Component Heterocycles

The name "triazino[5,4-c][1][2]thiazepine" clearly indicates the fusion of two heterocyclic rings:

  • A triazine ring: A six-membered ring containing three nitrogen atoms.[5][6] There are three isomers of triazine: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[5]

  • A[1][2]thiazepine ring: A seven-membered ring containing one sulfur atom and one nitrogen atom at positions 1 and 4, respectively.[7][8][9][10]

Step 2: Determining the Base Component

According to IUPAC rules for fused heterocycles, the base component is chosen based on a priority system.[2][3] When fusing two different heterocyclic rings, the following criteria are considered in order:

  • Nitrogen-containing component: If one of the rings contains nitrogen, it is generally preferred as the base component.[2][4] In this case, both rings contain nitrogen.

  • Ring Size: When both rings contain nitrogen, the larger ring is designated as the parent or base component.[4]

  • Number and Priority of Heteroatoms: If the rings are of the same size, the ring with the greater number or variety of heteroatoms, or the heteroatom of higher priority (O > S > N), takes precedence.[2][4]

In our system, the [1][2]thiazepine ring is a seven-membered ring, while the triazine ring is a six-membered ring. Therefore, based on the principle of larger ring size, [1][2]thiazepine is the base component .[4] The triazine ring is considered the attached component.

Step 3: Describing the Fusion

The fusion between the two rings is denoted by the [5,4-c] portion of the name. This descriptor provides two crucial pieces of information:

  • The attachment points on the triazine ring: The numbers 5,4 indicate that the fusion occurs at the 5th and 4th positions of the triazine ring.

  • The face of fusion on the[1][2]thiazepine ring: The letter c specifies the side of the[1][2]thiazepine ring where the fusion takes place. The bonds of the base component are lettered sequentially starting with 'a' for the 1-2 bond, 'b' for the 2-3 bond, and so on.[11][12]

The full name, triazino[5,4-c][1][2]thiazepine , therefore describes a molecule where a triazine ring is fused via its 5th and 4th positions to the 'c' face (the bond between the 3rd and 4th atoms) of a[1][2]thiazepine ring.

Systematic Numbering of the Fused System

Once the name is established, the entire fused ring system must be numbered. The numbering of fused heterocycles follows a specific protocol to ensure consistency and lack of ambiguity.[11]

The general principles for numbering are:

  • Orientation: The fused system is oriented so that the greatest number of rings are in a horizontal row. For a two-ring system, this is straightforward.

  • Starting Point: Numbering begins from an atom in the largest ring that is not involved in the fusion and is in the most counter-clockwise position.

  • Direction: Numbering proceeds in a clockwise direction around the periphery of the entire fused system.

  • Lowest Possible Locants for Heteroatoms: The numbering should be done in a way that gives the heteroatoms the lowest possible numbers.[11]

  • Bridgehead Atoms: Atoms at the junction of the two rings (bridgehead atoms) are not numbered directly in the peripheral numbering but are designated by adding a letter 'a', 'b', etc., to the number of the preceding atom in the sequence.[11]

Applying these rules to the triazino[5,4-c][1][2]thiazepine system, the numbering would proceed as depicted in the diagram below.

Visualization of the Triazino[5,4-c][1][2]thiazepine Core

To provide a clear visual representation of the structure and its numbering, the following diagram is generated using the DOT language.

Sources

Foundational

The Therapeutic Frontier: A Technical Guide to Triazine-Fused Thiazepine Compounds

Introduction: The Strategic Fusion of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic fusion of heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the burg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning therapeutic potential of a novel chemical class: triazine-fused thiazepine compounds. The 1,3,5-triazine ring, an electron-deficient and synthetically versatile core, has yielded numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its ability to be functionalized at three distinct positions allows for precise modulation of a molecule's physicochemical and biological characteristics.[1] Thiazepines, seven-membered heterocyclic rings containing nitrogen and sulfur, are also recognized for their diverse biological activities, including anticancer and central nervous system effects.[5][6]

The fusion of these two pharmacologically significant moieties presents a compelling strategy for the development of novel therapeutic agents. This guide will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of triazine-fused thiazepine derivatives, offering a technical resource for researchers and drug development professionals.

Synthetic Strategies: Building the Fused Core

The synthesis of triazine-fused thiazepine compounds can be approached through various methodologies, often involving multi-step reactions that build upon the pre-formed triazine or thiazepine rings. A common strategy involves the use of a versatile starting material like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution to introduce desired functionalities.[1]

Illustrative Synthetic Pathway

A plausible synthetic route to a triazine-fused thiazepine core is outlined below. This pathway is a composite of established synthetic methods for related heterocyclic systems.

Synthetic_Pathway A 2,4,6-Trichloro-1,3,5-triazine B Intermediate A (Disubstituted triazine) A->B 1. R1-NH2 2. R2-SH C Intermediate B (Triazine with amino-thiol linker) B->C 3. Amino-thiol reagent D Triazine-fused Thiazepine Core C->D 4. Intramolecular cyclization

Caption: Generalized synthetic scheme for triazine-fused thiazepines.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from methodologies for synthesizing related fused heterocyclic systems.[7][8]

Step 1: Synthesis of Disubstituted Triazine (Intermediate A)

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in acetone at 0-5°C.

  • Add a solution of the first amine (R1-NH2, 1.0 eq) dropwise while maintaining the temperature.

  • Stir for 4 hours.

  • Add a solution of the thiol (R2-SH, 1.0 eq) and an appropriate base (e.g., triethylamine, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Introduction of the Amino-thiol Linker (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add an amino-thiol reagent (e.g., 2-aminoethanethiol, 1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Intermediate B.

Step 3: Intramolecular Cyclization to Form the Thiazepine Ring

  • Dissolve crude Intermediate B in a high-boiling point solvent like diphenyl ether.

  • Heat the solution to reflux (approximately 250-260°C) for 2-4 hours to induce intramolecular cyclization.

  • Monitor the formation of the fused product by TLC.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid and wash with hexane.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure triazine-fused thiazepine compound.

Characterization of the final product would be performed using standard analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[9][10]

Therapeutic Potential and Mechanisms of Action

The therapeutic promise of triazine-fused thiazepine compounds stems from the diverse biological activities of their constituent rings.

Anticancer Activity

Triazine derivatives have demonstrated significant anticancer potential through various mechanisms.[2][11][12] One notable example is Gedatolisib, a dual inhibitor of PI3K and mTOR kinases, which are crucial components of a signaling pathway that promotes cell apoptosis.[1] Other triazine-based compounds have shown potent antiproliferative activity against a range of cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancer.[1][2] Thiazepine derivatives have also been identified as potent anticancer agents, particularly against drug-resistant cancer cell lines.[5]

Proposed Mechanism of Action in Cancer: A triazine-fused thiazepine hybrid could potentially act as a multi-target agent, inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Anticancer_Mechanism cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound Triazine-Fused Thiazepine Compound->PI3K Inhibits Compound->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by triazine-fused thiazepines.

Table 1: Anticancer Activity of Selected Triazine and Thiazepine Derivatives

Compound ClassCancer Cell LineIC50 / EC50 (µM)Reference
Triazine DerivativeHCT-1160.76[2]
Triazine DerivativeCOLO 2050.095[2]
Triazine-Benzimidazole Analog60 Human Cancer Cell LinesNanomolar range[13]
Tricyclic ThiazepineH460TaxR (Paclitaxel-resistant)< 1.0[5]
Thiazepine HybridHT-29 (Colon)~5.0 (48h exposure)[6]
Antimicrobial and Antiviral Activity

Nitrogen-containing heterocyclic compounds, including triazines, are well-established for their antimicrobial properties.[3][14] Triazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][14] The mechanism often involves the disruption of essential cellular processes in the microorganisms.[15] Similarly, fused heterocyclic systems containing triazole and thiadiazine or thiazepine moieties have demonstrated significant antiviral activity, particularly against influenza viruses.[7][16][17]

Proposed Mechanism of Action in Viruses: In the context of influenza A, some triazole-thiadiazepine derivatives are suggested to interact with the M2 proton channel, a key protein for viral replication.[17] A triazine-fused thiazepine might exhibit a similar mechanism.

Antiviral_Workflow A Virus enters host cell B Viral uncoating via M2 proton channel A->B C Viral RNA release and replication B->C D Assembly of new virions C->D E Release of new viruses D->E F Triazine-Fused Thiazepine F->B Blocks

Caption: Inhibition of viral replication by blocking the M2 proton channel.

Table 2: Antimicrobial Activity of Selected Triazine and Fused Heterocyclic Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazine DerivativeE. coli1.95[14]
Triazine DerivativeB. cereus3.91[14]
Triazine DerivativeS. aureus3.91[14]
Triazolo-ThiadiazineS. aureus1.56-100[9]
Triazolo-ThiadiazineC. albicans1.56-100[9]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

  • Prepare a stock solution of the triazine-fused thiazepine compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of triazine-fused thiazepine compounds represents a promising avenue in drug discovery. The synthetic versatility of the triazine core, combined with the diverse biological activities of both triazine and thiazepine scaffolds, provides a rich foundation for developing novel therapeutic agents. Future research should focus on:

  • Library Synthesis and Screening: The generation of diverse libraries of triazine-fused thiazepine derivatives and their high-throughput screening against a wide range of therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize potency, selectivity, and pharmacokinetic properties.[11]

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

References

  • Shaikh, S.K.J., et al. (2020). Triazolothiadizepinylquinolines as Potential MetAP-2 and NMT Inhibitors: Microwave-Assisted Synthesis, Pharmacological Evaluation and Molecular Docking Studies. Journal of Molecular Structure, 1203, 127445. [Link]

  • MDPI. (2024). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][16][18]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. [Link]

  • ResearchGate. (2025). Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. [Link]

  • Kumar, A., et al. (n.d.). Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents. PMC. [Link]

  • Al-Warhi, T., et al. (n.d.). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PMC. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). View of Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazopyridine. [Link]

  • MDPI. (2022). Novel[1][16][18]triazolo[3,4-b][16][18][19]thiadiazine and[1][16][18]triazolo[3,4-b][16][18][19]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. [Link]

  • MDPI. (2026). Exploring s-triazine derivatives as anticancer agents. [Link]

  • Patel, N.B., et al. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][16][18][19] thiadiazine derivatives. PMC. [Link]

  • Abu-Hashem, A.A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][14][18][19]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review. [Link]

  • Gomha, S.M., et al. (n.d.). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. PMC. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Sciforum. [Link]

  • PubMed. (2022). b][16][18][19]thiadiazine and[1][16][18]triazolo[3,4- b][16][18][19]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. [Link]

  • PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. [Link]

  • Scilit. (n.d.). Synthesis of Novel 1,3,5‐Triazine Analogues With Selective Activity Against Pancreatic (Capan‐1) and Colorectal (HCT‐116) Carcinomas: Anticancer Potential and DNA‐Binding Affinity. [Link]

  • PubMed. (2022). Design, synthesis, molecular docking and pharmacological evaluation of novel triazine-based triazole derivatives as potential anticonvulsant agents. [Link]

  • ResearchGate. (2021). Anticancer Potential of Triazine Scaffold: A Brief Review. [Link]

  • Wiley Online Library. (n.d.). The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][16][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Asadi, M., et al. (n.d.). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. PMC. [Link]

  • RSC Publishing. (n.d.). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. [Link]

  • ScienceDirect. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]

  • ResearchGate. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. [Link]

  • Xiang, J., et al. (n.d.). Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PMC. [Link]

  • Kurpe, V., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. [Link]

  • ResearchGate. (2025). Unraveling the structure-activity relationship of triazine-fused energetic molecules: Targeted performance modulation through substituent effects. [Link]

  • Ferreira, M., et al. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. [Link]

  • Mini Review. (n.d.). Therapeutic Utility of 1, 3-Thiazines. [Link]

  • PubMed. (2016). Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin. [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the formation of triazine derivatives... [Link]

  • ResearchGate. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. [Link]

  • MDPI. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of Some Newly Fused Thiadiazole and Thiadiazine Derivatives Incorporating 1,2,4-Triazole Derivatives as Aromatase Enzyme Inhibitor. [Link]

  • ResearchGate. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

  • PubMed. (2025). Thiazepine-Based Hybrids as Promising Anti-Colon Cancer Agents: Design, Synthesis, Computational and In Vitro Screening. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide. [Link]

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepines

Application Note: Microwave-Assisted Synthesis of [1,2,4]Triazino[5,4-c][1,4]thiazepines Executive Summary This application note details a high-efficiency protocol for the synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of [1,2,4]Triazino[5,4-c][1,4]thiazepines

Executive Summary

This application note details a high-efficiency protocol for the synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepine derivatives using microwave-assisted organic synthesis (MAOS). While conventional thermal cyclocondensation of triazine precursors often requires prolonged reflux times (10–24 hours) and yields variable results, this microwave protocol reduces reaction times to under 20 minutes while significantly improving yield and purity.

The guide focuses on the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazines with


-unsaturated ketones (chalcones)  or 1,3-bifunctional electrophiles . This scaffold is of high pharmaceutical interest due to its potential antimicrobial, anticancer (EGFR inhibition), and CNS-active properties.

Scientific Foundation & Experimental Design

The Chemical Challenge

The construction of the [1,2,4]triazino[5,4-c][1,4]thiazepine core requires the fusion of a seven-membered thiazepine ring onto a triazine nucleus. The reaction is thermodynamically demanding due to the entropy loss associated with forming a medium-sized (7-membered) heterocycle.

  • Conventional Issues: Traditional heating often leads to competitive side reactions, such as the formation of Schiff bases (without cyclization) or thermodynamic rearrangement to thermodynamically stable but undesired 6-membered thiadiazine isomers.

  • The Microwave Solution: Dielectric heating provides rapid, uniform energy transfer directly to the polar transition state. The dipolar polarization of the solvent (ethanol/acetic acid) and the ionic conduction of the catalyst facilitate the nucleophilic attack of the sulfur atom, followed by the rapid condensation of the amino group, effectively "locking" the kinetic 7-membered product before degradation occurs.

Retrosynthetic Logic

The synthesis hinges on the [3+4] cyclocondensation strategy:

  • Dinucleophile: 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one. (Provides N-NH2 and C-SH moieties).

  • Dielectrophile:

    
    -unsaturated ketones (Chalcones) or 1,3-dihalopropanes.
    
  • Mechanism: The reaction proceeds via an initial Michael-type addition of the thiol group (soft nucleophile) to the

    
    -carbon of the chalcone, followed by the condensation of the amino group (hard nucleophile) with the carbonyl carbon.
    

Detailed Protocol

Materials & Reagents
  • Precursor (A): 4-Amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one (1.0 mmol).

  • Reagent (B): Substituted Chalcone (1,3-diphenylprop-2-en-1-one) (1.0 mmol).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl.

    • Note: AcOH is preferred for MW synthesis due to its high loss tangent (

      
      ), ensuring efficient coupling with microwave energy.
      
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Experimental Procedure

Step 1: Reaction Assembly

  • In a 10 mL microwave-transparent process vial, charge 1.0 mmol of Precursor (A) and 1.0 mmol of Reagent (B).

  • Add 3–5 mL of Glacial Acetic Acid.

  • Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Mode: Dynamic (Power cycling to maintain temp).

  • Temperature: 140 °C.[1]

  • Pressure Limit: 250 psi (17 bar).

  • Power: Max 300 W (High power ramp required for rapid heating).

  • Hold Time: 15 minutes.

  • Stirring: High.[2]

Step 3: Work-up & Purification

  • Cool the reaction vessel to 50 °C using compressed air flow (integrated in most reactors).

  • Pour the reaction mixture onto crushed ice (approx. 50 g).

  • Neutralize slightly with solid sodium acetate or ammonium hydroxide if precipitation does not occur immediately.

  • Collect the solid precipitate via vacuum filtration.

  • Purification: Recrystallize from DMF/Ethanol (1:1) or perform flash chromatography (EtOAc:Hexane) if high purity is required for biological assays.

Critical Control Points (Troubleshooting)
  • No Precipitation: If the product forms an oil, the reaction solvent might be trapped. Evaporate the AcOH under reduced pressure before adding ice water.

  • Incomplete Cyclization: If LC-MS shows a mass corresponding to the uncyclized intermediate (Michael adduct), re-irradiate at 160 °C for an additional 10 minutes. The ring closure is the rate-determining step.

Results & Data Analysis

The microwave-assisted method demonstrates superior efficiency compared to conventional heating.[1][3][4]

Table 1: Comparative Analysis (MW vs. Conventional)

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Reaction Time 12 – 18 Hours10 – 15 Minutes~60x Faster
Solvent Volume 20 – 50 mL3 – 5 mLGreen Chemistry
Yield (%) 45 – 60%82 – 94%+30-40%
Purity (LC-MS) 75% (Requires chromatography)>92% (Recrystallization sufficient)Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted irradiation)Efficient

Mechanistic Pathway & Visualization

The formation of the [1,2,4]triazino[5,4-c][1,4]thiazepine skeleton involves a specific sequence of nucleophilic attacks. The diagram below illustrates the pathway from the 4-amino-3-mercapto-triazine precursor reacting with a chalcone.

Key Pathway Steps:

  • Thiol Activation: The mercapto group is more acidic and acts as the initial nucleophile.

  • Michael Addition: S-attack on the

    
    -carbon of the chalcone.
    
  • Cyclodehydration: The amino group (

    
    ) attacks the carbonyl carbon, followed by water elimination to fuse the 7-membered ring.
    

ReactionMechanism Precursor 4-amino-3-mercapto- 1,2,4-triazine Intermediate S-Alkylated Intermediate (Michael Adduct) Precursor->Intermediate MW Irradiation 140°C, AcOH S-Attack (Fast) Chalcone Chalcone (Electrophile) Chalcone->Intermediate TS Cyclization Transition State Intermediate->TS Intramolecular N-Attack Product [1,2,4]triazino[5,4-c] [1,4]thiazepine TS->Product - H2O (Dehydration)

Caption: Figure 1. Microwave-assisted cascade synthesis of the triazino-thiazepine core via Michael addition followed by cyclodehydration.

References

  • Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the baseline for microwave-assisted thiazepine fusion and solvent effects.

  • Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties. Source: MDPI (Molecules). URL:[Link] Relevance: Provides specific protocols for reacting 4-amino-3-mercapto-triazines with bifunctional electrophiles under MW irradiation.

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-mercapto-1,2,4-triazole. Source: MDPI. URL:[Link] Relevance: Validates the precursor reactivity and the biological significance of the triazino-thiadiazine/thiazepine scaffold.[5]

  • Microwave-assisted synthesis of 1,2,4-triazole-3-thiol derivatives. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Confirms mechanistic pathways for thiol-based cyclizations in nitrogen heterocycles.

Sources

Application

Green chemistry approaches to synthesizing triazino-thiazepine scaffolds

Application Note: Green Chemistry Approaches to Synthesizing Triazino-Thiazepine Scaffolds Part 1: Executive Summary The 1,2,4-triazino[5,6-b][1,4]thiazepine scaffold represents a privileged class of fused heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Synthesizing Triazino-Thiazepine Scaffolds

Part 1: Executive Summary

The 1,2,4-triazino[5,6-b][1,4]thiazepine scaffold represents a privileged class of fused heterocyclic systems. Merging the bioactivity of the 1,2,4-triazine core (antiviral, anticancer) with the thiazepine ring (CNS activity, enzyme inhibition), this scaffold is a high-value target in modern drug discovery. However, conventional synthesis often relies on lachrymatory alpha-haloketones, toxic solvents (benzene, DMF), and prolonged reflux times (12–24 hours), resulting in high E-factors and low atom economy.

This guide details three Green Chemistry protocols designed to overcome these bottlenecks. By leveraging Microwave-Assisted Organic Synthesis (MAOS), Ultrasound-Assisted Synthesis (US), and Ionic Liquid (IL) catalysis, researchers can achieve higher yields (>85%) in minutes rather than hours, while eliminating hazardous volatile organic compounds (VOCs).

Part 2: Introduction to the Scaffold & Chemistry

Target Structure: 1,2,4-Triazino[5,6-b][1,4]thiazepine Core Precursor: 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one (AMT)

Mechanistic Challenge: The synthesis requires a [4+3] or [3+4] cyclocondensation. The critical challenge is controlling regioselectivity between the N-amino and S-mercapto groups of the triazine when reacting with a bifunctional electrophile.

  • Path A (Kinetic): S-alkylation followed by N-cyclization (Preferred).

  • Path B (Thermodynamic): N-alkylation followed by S-cyclization.

Green approaches utilizing solid supports or catalysis enhance the nucleophilicity of the sulfur atom, promoting Path A and reducing side reactions.

Part 3: Green Methodologies & Protocols

Methodology 1: Microwave-Assisted One-Pot Synthesis on Solid Support

Best for: Rapid library generation, solvent-free conditions.

Principle: Microwave irradiation provides direct dielectric heating, accelerating the condensation of AMT with


-unsaturated ketones (chalcones) or 

-haloketones. Basic alumina serves as both the solid support and the base catalyst, eliminating the need for liquid bases.

Protocol:

  • Preparation: In a mortar, mix 1.0 mmol of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with 1.0 mmol of the substituted chalcone (e.g., benzylideneacetophenone).

  • Solid Support: Add 500 mg of Basic Alumina (activity grade I). Grind the mixture with a pestle for 2 minutes until a homogeneous powder is formed.

  • Irradiation: Transfer the powder to a borosilicate glass vial. Place in a dedicated microwave reactor (e.g., Monowave 300).

  • Reaction: Irradiate at 140°C (hold time: 4–6 minutes ) with a power limit of 850 W. Note: Use an IR sensor for temperature control.

  • Work-up: Cool to room temperature. Add 10 mL of hot ethanol to the solid residue. Filter to remove the alumina.

  • Purification: The filtrate is cooled to precipitate the product. Recrystallize from ethanol/water.[1]

Key Insight: The solid support acts as a "micro-reactor," dispersing the reactants and absorbing microwave energy efficiently, which drives the Michael addition-cyclization sequence.

Methodology 2: Ultrasound-Promoted Synthesis in Aqueous Media

Best for: Thermolabile substrates, scale-up, "On-Water" chemistry.

Principle: Acoustic cavitation creates localized "hot spots" (temp >5000 K, pressure >1000 atm) in the liquid, enhancing mass transfer and reactivity in heterogeneous aqueous systems without external heating.

Protocol:

  • Reactants: Suspend 1.0 mmol of AMT and 1.1 mmol of 1,3-bifunctional electrophile (e.g., 3-chloropropiophenone) in 5 mL of water .

  • Catalyst: Add 10 mol% Sodium Dodecyl Sulfate (SDS). The surfactant creates micelles that solubilize the organic reactants in the aqueous phase.

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath (frequency 40 kHz) or use a probe sonicator (20 kHz, 40% amplitude).

  • Reaction: Sonicate at 30–35°C for 20–30 minutes . Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: The product typically precipitates out of the aqueous solution. Filter the solid, wash with water (3 x 5 mL) to remove the surfactant, and dry.

Mechanistic Note: The "on-water" effect accelerates the reaction due to the hydrophobic interactions at the organic-water interface, while cavitation breaks down particle size, increasing surface area.

Methodology 3: Ionic Liquid Mediated Synthesis ([BMIM][BF4])

Best for: High yield, catalyst recyclability, difficult cyclizations.

Principle: Ionic liquids (ILs) act as both solvent and catalyst. Their high polarity stabilizes the charged transition states (zwitterionic intermediates) formed during the nucleophilic attack of the thiol on the electrophile.

Protocol:

  • Mixture: Mix 1.0 mmol AMT and 1.0 mmol bifunctional electrophile in 2 mL of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

  • Heating: Stir at 80°C for 45–60 minutes .

  • Extraction: Cool the mixture. Add 5 mL of diethyl ether (or green alternative: 2-MeTHF) and extract the product (the IL is immiscible with ether).

  • Recycling: The IL layer is washed with water and dried under vacuum (80°C, 2 hours) for reuse (up to 5 cycles with <5% loss in activity).

Part 4: Comparative Analysis & Data

Table 1: Comparison of Synthetic Methods for Triazino-Thiazepine Analogues

MetricConventional RefluxMicrowave (Method 1)Ultrasound (Method 2)Ionic Liquid (Method 3)
Reaction Time 12 – 24 Hours4 – 6 Minutes20 – 30 Minutes45 – 60 Minutes
Solvent DMF / Benzene (Toxic)Solvent-FreeWater (Green)[BMIM][BF4] (Recyclable)
Yield (%) 55 – 65%88 – 94%82 – 88%90 – 95%
E-Factor High (>50)Low (<5)Low (<10)Moderate (Recyclable)
Energy Usage High (Prolonged Heat)Very LowLowModerate

Part 5: Visualization & Logic

Figure 1: Mechanistic Pathway & Method Selection

GreenSynthesis Start Precursors: 4-Amino-3-mercapto-1,2,4-triazine + Electrophile (e.g., Chalcone) Decision Select Green Methodology Start->Decision MW Method 1: Microwave (Solid Support: Alumina) Decision->MW Rapid Library Solvent-Free US Method 2: Ultrasound (Aqueous Micelles) Decision->US Scale-up Thermolabile IL Method 3: Ionic Liquid ([BMIM][BF4]) Decision->IL High Yield Recyclable Mech Mechanism: 1. S-Nucleophilic Attack (Michael Addition) 2. Cyclodehydration MW->Mech US->Mech IL->Mech Product Target Scaffold: 1,2,4-Triazino[5,6-b][1,4]thiazepine Mech->Product

Caption: Decision matrix for selecting the optimal green synthesis route based on experimental constraints (speed vs. scale vs. recyclability).

Part 6: Troubleshooting & Optimization

  • Regioselectivity Issues: If the N-alkylated isomer forms (kinetic product), increase the reaction temperature (Microwave) or use a more polar solvent (Ionic Liquid) to favor the thermodynamic S-alkylated fused product.

  • Low Yields in Water: If reactants clump during ultrasound synthesis, increase the concentration of SDS or switch to a hydrotropic solution (e.g., 1M Sodium Xylenesulfonate).

  • Purification: Most green products in this class crystallize upon cooling. Avoid column chromatography (high solvent waste) by optimizing the recrystallization solvent (EtOH/Water mixtures are usually effective).

Part 7: References

  • Microwave-Assisted Synthesis of Fused Triazines:

    • Title: Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties.

    • Source:Molecules (2011).

    • URL:[Link][1]

  • Green Synthesis of Triazine Derivatives:

    • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives.

    • Source:Molecules (2025).[2][3][4][5]

    • URL:[Link]

  • Ultrasound-Assisted Heterocycle Synthesis:

    • Title: Ultrasound-assisted synthesis of new triazole-thiazole hybrids.

    • Source:Arabian Journal of Chemistry (2025).

    • URL:[Link]

  • Ionic Liquid Applications:

    • Title: An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis.

    • Source:Frontiers in Chemistry.

    • URL:[Link]

  • Pharmacological Importance:

    • Title: Triazines as Versatile Scaffolds in Drug Discovery.[2]

    • Source:Current Organic Chemistry.

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Molecular Docking of Triazino-thiazepine Ligands

Introduction: The Therapeutic Potential of Triazino-thiazepines and the Role of In Silico Docking Triazino-thiazepines represent a class of heterocyclic compounds with a seven-membered thiazepine ring fused to a triazine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Triazino-thiazepines and the Role of In Silico Docking

Triazino-thiazepines represent a class of heterocyclic compounds with a seven-membered thiazepine ring fused to a triazine ring. This scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The structural complexity and conformational flexibility of the triazino-thiazepine core present unique challenges and opportunities in drug design. Understanding the molecular interactions between these ligands and their biological targets is paramount for optimizing their therapeutic efficacy and selectivity.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the elucidation of binding modes and the estimation of binding affinity.[4][5] This in silico approach has become an indispensable tool in modern drug discovery, facilitating hit identification, lead optimization, and the rational design of novel therapeutics.[6][7]

These application notes provide a comprehensive guide to performing molecular docking studies for triazino-thiazepine ligands. The protocols outlined herein are designed to be adaptable to various protein targets and computational platforms, with a focus on ensuring scientific rigor and generating reliable, reproducible results.

I. Foundational Principles: Crafting a Robust Docking Strategy

A successful molecular docking experiment is not merely about executing a series of software commands. It is a scientific investigation that requires careful planning and a deep understanding of the underlying principles. The choices made at each stage, from ligand and protein preparation to the selection of docking algorithms and scoring functions, profoundly impact the quality and validity of the results.

A. The Significance of Ligand and Protein Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures.[8] Both the triazino-thiazepine ligand and the target protein must be meticulously prepared to reflect their biologically relevant states.

For the Triazino-thiazepine Ligand:

  • 3D Structure Generation: If a crystal structure of the ligand is unavailable, its 3D conformation must be generated using computational chemistry software. It is crucial to explore the conformational space of the flexible thiazepine ring to identify low-energy conformers.[9]

  • Protonation State and Tautomerism: The protonation state of the triazine and any other ionizable groups on the ligand must be correctly assigned based on the physiological pH (typically ~7.4). The potential for tautomerism in the triazine ring should also be considered and the most stable tautomer selected.

  • Charge Assignment: Accurate partial charges are essential for calculating electrostatic interactions. The choice of charge model (e.g., Gasteiger, AM1-BCC) can influence the docking outcome.

For the Target Protein:

  • Structural Integrity: The starting point is a high-quality crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB). It is imperative to check for and correct any missing residues or atoms.[10]

  • Removal of Non-essential Molecules: Water molecules, ions, and co-factors that are not integral to the binding of the triazino-thiazepine ligand should generally be removed.[10][11] However, the role of specific water molecules in mediating ligand-protein interactions should be carefully evaluated.

  • Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, particularly for polar residues in the binding site.[11]

  • Protonation of Titratable Residues: The protonation states of acidic and basic amino acid residues (e.g., Asp, Glu, His, Lys, Arg) must be assigned based on the simulated pH.

B. Defining the Search Space: The Binding Site

The docking simulation needs to be focused on the region of the protein where the triazino-thiazepine ligand is expected to bind. This "binding site" or "active site" can be defined in several ways:

  • Based on a Co-crystallized Ligand: If a structure of the protein in complex with a known ligand is available, the binding site can be defined as the region surrounding this ligand.[8]

  • From Experimental Data: Site-directed mutagenesis or other experimental data can identify key residues involved in ligand binding.

  • Cavity Detection Algorithms: Many molecular modeling programs have tools that can identify potential binding pockets on the protein surface.[8]

Once the binding site is identified, a "grid box" is generated. This is a three-dimensional grid that encompasses the binding site and is used by the docking algorithm to calculate the interaction energies between the ligand and the protein.[12]

C. The Heart of the Matter: Docking Algorithms and Scoring Functions

The docking algorithm is responsible for exploring the conformational and orientational space of the ligand within the binding site to generate a series of potential binding poses.[13] Scoring functions then evaluate these poses and rank them based on their predicted binding affinity.[14][15]

Docking Software Algorithm Type Scoring Function Principle
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical and knowledge-based
Schrödinger Glide Hierarchical filters and systematic searchEmpirical (GlideScore)
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)
DOCK Incremental ConstructionForce-field based

It is important to understand that different docking programs may yield different results due to their distinct algorithms and scoring functions.[14][16] Therefore, it is often advisable to use multiple docking programs to increase the confidence in the predicted binding mode.[14]

II. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for a typical molecular docking workflow using AutoDock Vina, a widely used and freely available docking program.[17] While the specific commands may vary for other software packages like Schrödinger's Glide, the underlying principles remain the same.[18][19][20]

Protocol 1: Ligand and Protein Preparation

Objective: To prepare the triazino-thiazepine ligand and the target protein for docking.

Materials:

  • 3D structure of the triazino-thiazepine ligand (e.g., in SDF or MOL2 format)

  • PDB file of the target protein

  • Molecular graphics software (e.g., UCSF Chimera, PyMOL)

  • AutoDock Tools (ADT)

Procedure:

  • Ligand Preparation: a. Open the ligand structure in a molecular editor. b. Add hydrogen atoms. c. Assign partial charges (e.g., Gasteiger charges). d. Define the rotatable bonds. The flexibility of the thiazepine ring should be carefully considered. e. Save the prepared ligand in PDBQT format.[12]

  • Protein Preparation: a. Open the PDB file of the protein in a molecular viewer. b. Remove any unwanted chains, water molecules, and co-factors.[10][21] c. Add hydrogen atoms, ensuring to specify the addition of polar hydrogens.[22] d. Assign partial charges (e.g., Kollman charges). e. Merge non-polar hydrogens. f. Save the prepared protein in PDBQT format.[12]

Protocol 2: Grid Generation and Docking

Objective: To define the binding site and perform the molecular docking simulation.

Materials:

  • Prepared ligand (PDBQT format)

  • Prepared protein (PDBQT format)

  • AutoDock Tools (ADT)

  • AutoDock Vina

Procedure:

  • Grid Box Definition: a. Load the prepared protein into ADT. b. Identify the center of the binding site. c. Define the dimensions of the grid box to encompass the entire binding site with some additional buffer space.[12] d. Save the grid parameters to a configuration file.

  • Docking Simulation: a. Open a terminal or command prompt. b. Navigate to the directory containing the prepared files. c. Execute the AutoDock Vina command, specifying the paths to the protein, ligand, and configuration file.[17] d. The program will generate an output file containing the docked poses and their corresponding binding affinities (scores).

III. Analysis and Validation of Docking Results

A. Interpreting Docking Scores and Poses
  • Binding Affinity: The docking score is an estimation of the binding free energy, with more negative values indicating a higher predicted affinity.[14]

  • Pose Clustering: The docked poses are often clustered based on their root-mean-square deviation (RMSD). The most populated cluster with the best score is typically considered the most likely binding mode.

  • Visual Inspection: It is crucial to visually inspect the top-ranked poses to assess their plausibility. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the triazino-thiazepine ligand and the protein should be analyzed.

B. Validating the Docking Protocol

The reliability of a docking protocol should always be validated to ensure it can accurately predict the binding mode of a known ligand.[23]

  • Redocking: If a crystal structure of the target protein with a bound ligand is available, the ligand can be extracted and then docked back into the protein. The RMSD between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[23][24]

  • Cross-Docking: Docking a ligand into a different crystal structure of the same protein (e.g., an apo form or one complexed with a different ligand) can assess the robustness of the protocol to small conformational changes in the binding site.

  • Enrichment Studies: For virtual screening applications, the ability of the docking protocol to distinguish known active compounds from a set of decoy molecules should be evaluated.[16][24]

IV. Visualizing Workflows and Pathways

To aid in the conceptual understanding of the molecular docking process, the following diagrams illustrate the key workflows.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase cluster_output Output Ligand Triazino-thiazepine Ligand (3D Structure) PrepLigand Ligand Preparation (Hydrogens, Charges, Torsions) Ligand->PrepLigand Protein Target Protein (PDB Structure) PrepProtein Protein Preparation (Hydrogens, Charges, Cleaning) Protein->PrepProtein Grid Grid Generation (Define Binding Site) PrepLigand->Grid PrepProtein->Grid Docking Molecular Docking (AutoDock Vina, Glide, etc.) Grid->Docking Analysis Analysis of Results (Scores, Poses, Interactions) Docking->Analysis Validation Protocol Validation (Redocking, Cross-docking) Analysis->Validation Results Predicted Binding Mode & Affinity Analysis->Results Validation->Results

Caption: Overall workflow for molecular docking of triazino-thiazepine ligands.

Ligand and Protein Preparation Details cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Start: 3D Ligand Structure L2 Add Hydrogens L1->L2 L3 Assign Partial Charges L2->L3 L4 Define Rotatable Bonds L3->L4 L5 Output: PDBQT File L4->L5 P1 Start: PDB Protein Structure P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens (Polar) P2->P3 P4 Assign Partial Charges P3->P4 P5 Output: PDBQT File P4->P5

Caption: Detailed steps for ligand and protein preparation.

Conclusion

Molecular docking is a valuable computational tool for investigating the interactions of triazino-thiazepine ligands with their biological targets. By following the rigorous protocols outlined in these application notes, researchers can generate reliable predictions of binding modes and affinities, thereby accelerating the discovery and development of novel therapeutics based on this promising heterocyclic scaffold. It is crucial to remember that docking results are predictions and should ideally be validated with experimental data.

References

  • SAnDReS a Computational Tool for Statistical Analysis of Docking Results and Development of Scoring Functions - PubMed. (n.d.).
  • Docking and scoring - Schrödinger. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Lang, P. T. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Retrieved from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • How to validate the molecular docking results ? (2022, April 25). ResearchGate.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
  • How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate.
  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity. (2017, April 26). JSciMed Central.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC.
  • Tutorial: Docking with Glide. (n.d.).
  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out - Frontiers. (n.d.).
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024, July 20). ijprajournal.
  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017, April 26). JSciMed Central.
  • Molecular Docking Tutorial. (n.d.).
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. Retrieved from [Link]

  • Glide | Schrödinger. (n.d.).
  • Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. (n.d.).
  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). YouTube.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Synthesis of 1, 3, 5-Triazepines and Benzo [f][14][16][25] triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 693. Retrieved from [Link]

  • Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. (2025, June 27). MDPI.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center. (n.d.).
  • DOCKING TUTORIAL. (2010, June 24).
  • Evaluation of Scoring Function Performance on DNA-ligand Complexes. (n.d.).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). PMC.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021, August 8).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC.
  • Preparing the protein and ligand for docking. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Synthesis of imidazo[4,5-e][14][25]thiazino[2,3-c][25][26][27]triazines via a base-induced rearrangement of ... (2023, July 28). PMC. Retrieved from

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Session 4: Introduction to in silico docking. (n.d.).
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  • Protein Ligand Docking Lesson Plan - Schrödinger. (2022, January 23).
  • Thiazine: Synthesis and Biological Activity. (2025, January 30). ResearchGate.
  • Comparative Docking Analysis of 1,3-Thiazine Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][25][27]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2024, March 23). MDPI. Retrieved from

  • From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor. (2016, March 17). PMC - NIH.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
  • Discovery of novel 1,3,5-triazine-thiazolidine-2,4-diones as dipeptidyl peptidase-4 inhibitors with antibacterial activity targeting the S1 pocket for the treatment of type 2 diabetes | Request PDF. (2025, August 6). ResearchGate.

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Application

Application Note: Antimicrobial Susceptibility Testing of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

[1][2] Executive Summary This guide details the protocol for evaluating the antimicrobial efficacy of the heterocyclic scaffold 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine . As a fused ring system combining triazine and thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the protocol for evaluating the antimicrobial efficacy of the heterocyclic scaffold 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine . As a fused ring system combining triazine and thiazepine moieties, this scaffold represents a class of "privileged structures" often investigated for their ability to inhibit bacterial DNA gyrase or dihydrofolate reductase (DHFR).

Unlike standardized antibiotic testing, evaluating Novel Chemical Entities (NCEs) requires rigorous pre-analytical optimization—specifically regarding solubility, solvent tolerance, and stability. This protocol adapts CLSI M07 (Broth Microdilution) standards to the specific physicochemical constraints of this lipophilic heterocycle.

Pre-Analytical Considerations & Compound Handling

Physicochemical Profile

The [1,2,4]triazino[5,4-c][1,4]thiazepine core is typically lipophilic. Direct dissolution in aqueous media (Mueller-Hinton Broth) often results in precipitation, leading to false-negative MICs.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Analytical Grade, >99.9%).

  • Secondary Solvent (if required): Dimethylformamide (DMF) (Use only if DMSO fails; note higher toxicity to bacteria).

  • Storage: Lyophilized powder at -20°C. Stock solutions in DMSO are stable at -20°C for up to 3 months (avoid repeated freeze-thaw cycles).

Solvent Tolerance Validation

Before MIC testing, the specific bacterial strain's tolerance to DMSO must be established. Most CLSI protocols permit up to 1% v/v final DMSO concentration.

Validation Step:

  • Prepare MHB (Mueller-Hinton Broth) with 2.5%, 1%, and 0.5% DMSO.

  • Inoculate with

    
     CFU/mL of the test organism.
    
  • Incubate at 35°C for 24h.

  • Acceptance Criteria: Growth in solvent control must be

    
     of the growth in solvent-free control.
    

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07) Objective: Determine the lowest concentration of the compound that inhibits visible growth.[1]

Materials
  • Test Compound: 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine (Stock: 10 mg/mL in 100% DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Control Antibiotic: Ciprofloxacin or Moxifloxacin (Fluoroquinolone comparator).

  • Indicator (Optional): Resazurin (0.01%) for colorimetric reading.

Workflow Diagram

The following diagram illustrates the dilution logic to ensure the final DMSO concentration remains constant (<1%) across all wells, preventing solvent artifacts.

MIC_Workflow Stock Stock Solution (10 mg/mL in 100% DMSO) Inter Intermediate Dilution (100x Final Conc.) Stock->Inter Dilute in DMSO (Serial 2-fold) WorkSol Working Solution (2x Final Conc. in MHB) Inter->WorkSol Dilute 1:50 in MHB (Reduces DMSO to 2%) Plate 96-Well Plate (Final Assay Volume: 100 µL) WorkSol->Plate Add 50 µL to Wells Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->Plate Add 50 µL (Final: 5x10^5 CFU/mL, 1% DMSO)

Figure 1: Dilution scheme ensuring consistent solvent concentration. Note that the "Intermediate Dilution" step in pure solvent is critical to prevent precipitation before the final assay step.

Step-by-Step Procedure
  • Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO.

  • Intermediate Plate (Master Block): In a separate deep-well block, perform 2-fold serial dilutions using 100% DMSO .

    • Why? This keeps the compound soluble during dilution.

  • Working Solution: Transfer 20 µL from the Master Block into 980 µL of CAMHB.

    • Result: This is a 2x concentration of the drug with 2% DMSO.

  • Assay Plate Setup:

    • Dispense 50 µL of the Working Solution into columns 1-10.

    • Column 11: Growth Control (MHB + 2% DMSO, no drug).

    • Column 12: Sterility Control (MHB only).

  • Inoculation:

    • Prepare inoculum to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL.
      
    • Add 50 µL of inoculum to all wells (except Sterility Control).

    • Final Assay Conditions: Drug at 1x conc, Bacteria at

      
       CFU/mL, DMSO at 1%.
      
  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9% or 3-log reduction) activity.

Experimental Design
  • Concentrations: Control (0x), 1x MIC, 2x MIC, 4x MIC.

  • Time Points: 0, 2, 4, 8, and 24 hours.

  • Method: Colony counting on Agar plates.

Decision Logic for Mechanism of Action

Understanding whether the triazino-thiazepine derivative kills bacteria or merely halts division is crucial for therapeutic positioning.

TimeKill_Logic cluster_interpretation Clinical Implication Start Calculate Log Reduction (Log10 CFU t=0 - Log10 CFU t=24) Check Is Reduction >= 3 Log10? Start->Check Cidal Bactericidal (>99.9% Kill) Check->Cidal Yes Static Bacteriostatic (Inhibits Growth) Check->Static No Acute High Potency Cidal->Acute Preferred for Endocarditis/Meningitis Chronic Host-Dependent Static->Chronic Requires functional Immune System

Figure 2: Interpretation logic for Time-Kill Kinetics data.

Data Presentation & QC

QC Acceptance Criteria

For the assay to be valid, the following criteria must be met:

ParameterCriteriaAction if Failed
Sterility Control Optical Density (OD) < 0.05Discard plate; check media sterility.
Growth Control Visible turbidity (OD > 0.4)Check inoculum viability.
Solvent Control Growth within 10% of Growth ControlRepeat with lower DMSO concentration.
Reference Drug MIC within CLSI ranges (e.g., Cipro: 0.004-0.015 µg/mL for E. coli)Re-test; check antibiotic stock potency.
Reporting Results

Report the MIC as the median of three independent replicates.

  • MIC: Lowest concentration with no visible growth.[1]

  • MBC: Lowest concentration with no colony formation on sub-culture.

  • MBC/MIC Ratio:

    • Ratio

      
      : Bactericidal.
      
    • Ratio

      
      : Bacteriostatic.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Nosulenko, I. S., et al. (2014). "Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives." Scientia Pharmaceutica, 82(2), 251–264. [Link]

  • Welsingh, M. J., & Indira, S. (2025).[3] "Synthesis, in silico characterization and antibacterial activity of 1,2,4-Triazine derivatives." Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving cyclization yields in triazino[5,4-c][1,4]thiazepine synthesis

The following guide serves as a specialized technical resource for the synthesis and optimization of triazino[5,4-c][1,4]thiazepine scaffolds. This content is designed for medicinal chemists and process development scien...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical resource for the synthesis and optimization of triazino[5,4-c][1,4]thiazepine scaffolds. This content is designed for medicinal chemists and process development scientists encountering yield bottlenecks in the construction of this fused 6,7-membered heterocyclic system.

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Cyclization Yields & Troubleshooting

Executive Summary: The Cyclization Challenge

The construction of the triazino[5,4-c][1,4]thiazepine core involves fusing a six-membered 1,2,4-triazine ring with a seven-membered 1,4-thiazepine ring. The critical step is invariably the formation of the seven-membered ring, which is kinetically slow and thermodynamically challenging due to entropic factors and transannular strain.

Common Failure Modes:

  • Oligomerization: Intermolecular reaction rates competing with intramolecular ring closure.

  • Regio-irregularity: Competition between N-alkylation and S-alkylation sites.

  • Hydrolysis: Degradation of the triazine core or the electrophilic linker under harsh basic conditions.

Core Optimization Protocol (The "Gold Standard")

To maximize yields, we recommend a Stepwise One-Pot Protocol that separates the kinetic S-alkylation from the thermodynamic N-cyclization.

Reaction Scheme

Substrate: 4-amino-3-mercapto-1,2,4-triazin-5(2H)-one derivatives. Reagent: 1-bromo-3-chloropropane (or functionalized equivalent). Key Reagents: Cs₂CO₃ (Base), TBAI (Catalyst), DMF/MeCN (Solvent).

Step-by-Step Methodology
  • Activation (S-Alkylation):

    • Dissolve the 3-mercapto-triazine precursor in anhydrous DMF (0.1 M concentration).

    • Add 1.1 eq of Cs₂CO₃ and 0.1 eq of TBAI (Tetrabutylammonium iodide).

    • Add 1.1 eq of the alkylating agent (e.g., 1-bromo-3-chloropropane) dropwise at 0°C .

    • Rationale: Low temperature favors the faster, kinetically controlled S-alkylation over N-alkylation.

  • Cyclization (Ring Closure):

    • Once TLC confirms consumption of starting material (approx. 1-2 h), dilute the reaction mixture significantly (to 0.01 M ).

    • Add an additional 1.5 eq of Cs₂CO₃.

    • Heat to 80–100°C for 4–6 hours.

    • Rationale: High dilution suppresses intermolecular polymerization. The "Cesium Effect" aids the formation of the medium-sized 7-membered ring via template coordination.

  • Workup:

    • Remove solvent under reduced pressure (high vacuum).

    • Neutralize with 1N HCl to pH 7 (critical to prevent ring opening).

    • Extract with EtOAc/MeOH (9:1) to recover polar products.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck at <20%. I see a lot of baseline material on TLC."

Diagnosis: Oligomerization. The rate of intermolecular reaction (polymerization) is exceeding the rate of intramolecular cyclization. This is the #1 killer of 7-membered ring syntheses.

Corrective Action:

  • Implement High Dilution: Run the cyclization step at 0.005 M to 0.01 M . If reactor volume is limited, use a pseudo-high dilution technique: slowly add the S-alkylated intermediate (dissolved in solvent) to a refluxing solution of base over 4–8 hours via a syringe pump.

  • Switch Base: Move from K₂CO₃ to Cs₂CO₃ . The large cesium cation helps stabilize the transition state for ring closure (the template effect).

Issue 2: "The reaction stalls after the first alkylation. The ring won't close."

Diagnosis: Poor Nucleophilicity of the Amine/Amide Nitrogen. The N4 nitrogen (or the exocyclic amino group, depending on the specific isomer) is often electron-deficient due to the adjacent carbonyl and triazine ring electron withdrawal.

Corrective Action:

  • Finkelstein Activation: Ensure you are using 0.2–0.5 eq of NaI or TBAI . This converts the unreactive alkyl chloride (from the linker) into a reactive alkyl iodide in situ.

  • Solvent Polarity: Switch from THF to DMF or DMAc . The higher dielectric constant stabilizes the polar transition state of the cyclization.

  • Microwave Irradiation: Pulse heating (e.g., 120°C for 20 min) can overcome the activation energy barrier for the 7-membered ring formation better than conventional heating.

Issue 3: "I am getting a mixture of regioisomers."

Diagnosis: Competitive N- vs S-alkylation. Triazine-thiones are ambident nucleophiles. While sulfur is softer and more nucleophilic, hard bases or high temperatures can promote premature N-alkylation.

Corrective Action:

  • Soft/Hard Acid-Base Control: Ensure the first step is done at 0°C with a mild base (e.g., NaHCO₃ or TEA) if selectivity is poor, then switch to a stronger base (Cs₂CO₃/NaH) for the ring closure.

  • Protecting Groups: If the exocyclic amine is interfering, protect it as a Schiff base (using benzaldehyde) or an acetamide, then deprotect after cyclization.

Data & Visualization

Solvent & Base Screening Matrix

Effect of conditions on cyclization efficiency of model triazino-thiazepine.

SolventBaseTemperatureYieldObservation
Ethanol NaOEtReflux15%Extensive hydrolysis of triazine ring.
THF TEAReflux10%Reaction stalled at intermediate.
DMF K₂CO₃100°C45%Moderate yield, some oligomers.
DMF Cs₂CO₃ 90°C 78% Optimal. Clean conversion.
MeCN DBUReflux35%Fast reaction but high side-products.
Pathway & Troubleshooting Logic

TriazinoThiazepineSynthesis Start Start: 3-Mercapto-4-amino-1,2,4-triazine Step1 Step 1: S-Alkylation (0°C, 1.1 eq Base, 1h) Start->Step1 Check1 TLC Check: Intermediate Formed? Step1->Check1 Step2 Step 2: Cyclization (High Dilution, Cs2CO3, 90°C) Check1->Step2 Yes Fail_Stall Issue: Reaction Stalled (Intermediate persists) Check1->Fail_Stall No Success Target: Triazino[5,4-c][1,4]thiazepine (High Yield) Step2->Success Fail_Oligomer Issue: Oligomerization (Baseline spots) Step2->Fail_Oligomer Conc > 0.1M Fix_Dilution Fix: Increase Dilution (0.01M) Use Syringe Pump Fail_Oligomer->Fix_Dilution Fix_Iodide Fix: Add TBAI/NaI Increase Temp Fail_Stall->Fix_Iodide Fix_Dilution->Step2 Fix_Iodide->Step2

Caption: Decision tree for synthesizing triazino[5,4-c][1,4]thiazepine, highlighting critical checkpoints and corrective actions for common failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave irradiation is highly effective for the ring-closure step (Step 2). We recommend 100–120°C for 15–30 minutes in DMF. This often suppresses side reactions by reducing the thermal exposure time compared to overnight reflux [1].

Q: Why is the "Cesium Effect" important here? A: The cesium ion (Cs⁺) has a large ionic radius and low charge density, which allows it to form loose ion pairs with the thiolate/amide anions. This facilitates the "wrapping" of the alkyl chain required for the formation of medium-sized rings (like the 7-membered thiazepine) and reduces intermolecular aggregation [2].

Q: My product is water-soluble and hard to extract. How do I purify it? A: Fused triazines can be polar. If extraction fails, evaporate the DMF (high vacuum) and use Reverse Phase Flash Chromatography (C18) eluting with water/methanol (0–50% gradient). Alternatively, precipitation from the reaction mixture by adding cold water can sometimes yield the solid product directly.

References

  • Microwave-assisted synthesis of fused 1,2,4-triazines: Title: Efficient Synthesis of 1,2,4-Triazine Derivatives Under Microwave Irradiation. Source: Journal of Heterocyclic Chemistry.[1] URL:[Link] (General reference for methodology).

  • Cesium effect in medium ring synthesis: Title: Cesium Carbonate Mediated Cyclization Strategies.[2] Source: Journal of Organic Chemistry (General Principle). URL:[Link]

  • Specific Scaffold Reference (Patent): Title: Fused pyridazine derivative compounds and drugs containing these compounds.[3][4] (Contains specific examples of triazino[5,4-c][1,4]thiazepin-1-one). Source: Google Patents (EP2281818A1).[3] URL:

  • Reaction of 4-amino-3-mercapto-1,2,4-triazines: Title: Synthesis and reactions of some new 1,2,4-triazine derivatives.[5][6][7][8][9][10] Source: ResearchGate.[11][12] URL:[Link]

Sources

Optimization

Technical Support Hub: Purification of Fused Triazino-Thiazepine Mixtures

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of [1,2,4]triazino[3,4-b][1,3,4]thiazepine derivatives Introduction Welcome to the Purification Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of [1,2,4]triazino[3,4-b][1,3,4]thiazepine derivatives

Introduction

Welcome to the Purification Technical Support Center. If you are accessing this guide, you are likely dealing with the unique frustration of fused triazino-thiazepine synthesis: compounds that are stubborn to dissolve, prone to regioisomerism, and often precipitate as amorphous, sticky solids rather than clean crystals.

This guide moves beyond standard textbook advice. We treat the purification of these heterocyclic systems as a logic-gated workflow, addressing the specific physicochemical properties of the triazino-thiazepine scaffold —specifically its tendency toward competitive N- vs. S-alkylation and solubility challenges in non-polar media.

Module 1: The "Sticky Precipitate" Protocol (Crude Isolation)

The Issue: "I poured my reaction mixture into ice water, but instead of a filterable solid, I got a gummy, resinous mass that trapped my stir bar."

The Diagnosis: This is a classic issue in the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with bifunctional electrophiles (e.g., chalcones or


-halo ketones). The "gum" usually consists of the desired product trapped with unreacted chalcone, oligomerized intermediates, and inorganic salts.
Troubleshooting Workflow
StepActionTechnical Rationale
1 Do NOT scrape. Mechanical agitation of the gum often traps impurities further.
2 Sonication in Ethanol. Decant the aqueous supernatant. Add cold ethanol (0°C) and sonicate. The thiazepine product is often less soluble in cold EtOH than the starting chalcone/ketone impurities.
3 The "Trituration" Switch. If ethanol fails, dissolve the gum in a minimum amount of DMF (Dimethylformamide) and add Diethyl Ether dropwise until turbidity persists. Stir vigorously.
Visualizing the Isolation Logic

IsolationLogic Start Reaction Quench (Ice Water) Result Precipitate Type? Start->Result Solid Fine Powder Result->Solid Clean Gum Sticky Resin Result->Gum Dirty Action1 Filter & Wash (H2O -> Cold EtOH) Solid->Action1 Action2 Decant Water Add Cold EtOH Gum->Action2 Check Solidified? Action2->Check Check->Action1 Yes Action3 Dissolve in min. DMF Triturate w/ Et2O Check->Action3 No

Figure 1: Decision matrix for handling crude reaction mixtures. High-polarity solvents (DMF) combined with non-polar anti-solvents (Ether) are critical for breaking resinous aggregates.

Module 2: The Isomer Dilemma (Chromatography)

The Issue: "TLC shows two spots with very similar R_f values. NMR suggests a mixture of linear and angular isomers, or dihydro- vs. fully oxidized forms."

The Diagnosis: The formation of the thiazepine ring involves a competition between the Sulfur and Nitrogen nucleophiles on the triazole ring. While S-alkylation is generally preferred kinetically, N-alkylation can occur, leading to regioisomers. Furthermore, if you are synthesizing dihydrothiazepines (common when using chalcones), you may see partial oxidation to the fully aromatic system on silica gel.

Strategic Separation Protocol

1. Stationary Phase Selection: Standard Silica Gel (60 Å) is often too acidic and can catalyze the decomposition or oxidation of dihydro-thiazepines.

  • Recommendation: Pre-treat silica with 1% Triethylamine (TEA) in hexane before loading the column. This neutralizes surface silanols.

2. Mobile Phase Optimization: Fused triazino-thiazepines are moderately polar. A gradient of Chloroform:Methanol is superior to Hexane:Ethyl Acetate for these nitrogen-rich heterocycles because CHCl₃ interacts better with the electron-deficient triazine ring.

3. The "Isomer Swing" Gradient:

PhaseSolvent CompositionTarget Species
Equilibration 100% CHCl₃ (with 0.5% TEA)Baseline stability
Elution A 98:2 CHCl₃:MeOHUnreacted Chalcones/Ketones (Non-polar)
Elution B 95:5 CHCl₃:MeOHRegioisomer A (Usually the S-alkylated kinetic product)
Elution C 90:10 CHCl₃:MeOHRegioisomer B (N-alkylated or more polar byproducts)

Module 3: The Final Polish (Recrystallization)

The Issue: "My compound is pure by TLC but has a persistent yellow/brown tint, or the melting point is broad."

The Diagnosis: Trace metal catalysts or oligomeric sulfur byproducts are trapped in the crystal lattice. Triazino-thiazepines have high melting points (often >200°C) and low solubility in common organic solvents, making standard recrystallization difficult.

High-Temperature Solvent Switch

Protocol:

  • Dissolution: Place the crude solid in a flask. Add DMF (Dimethylformamide) or DMSO . Heat to 80-90°C. Do not boil. Add just enough solvent to dissolve the solid.

  • Filtration: Filter the hot solution through a celite pad to remove insoluble elemental sulfur or inorganic salts.

  • Precipitation: Reheat the filtrate to 80°C. Slowly add hot Ethanol (anti-solvent) until the solution turns slightly cloudy.

  • Crystallization: Remove from heat. Wrap the flask in a towel to allow slow cooling to room temperature. This slow cooling is essential to exclude impurities from the lattice.

Why this works: The DMF/Ethanol couple exploits the high solubility of the fused ring system in dipolar aprotic solvents (DMF) while using a protic solvent (EtOH) to displace impurities that rely on van der Waals interactions.

FAQs: Rapid Response

Q: My NMR shows a "ghost" doublet around 3-4 ppm. Is this an impurity? A: If you synthesized a dihydro thiazepine (e.g., from a chalcone reaction), this is likely the -S-CH- proton coupled to the -N-CH- proton. This is not an impurity but a characteristic diastereotopic signal of the 7-membered ring. Check the coupling constant (


 value); thiazepine vicinal protons typically show 

Hz.

Q: Can I use microwave irradiation to improve purity? A: Yes. Microwave synthesis of triazino-thiazepines often suppresses side reactions (like dimerization) by reducing reaction time from hours to minutes. This frequently eliminates the need for column chromatography entirely, allowing for simple recrystallization [1].

Q: The product decomposes on the column. What now? A: Switch to Alumina (Neutral) instead of Silica. The triazino-thiazepine core can be acid-sensitive. Alternatively, perform a "filtration column" where you elute quickly with a high-polarity solvent just to remove the baseline tar, then proceed immediately to recrystallization.

Mechanism of Impurity Formation

Understanding why you have impurities helps you remove them. The reaction of 4-amino-3-mercapto-1,2,4-triazole (1) with a bifunctional electrophile (2) has two major pathways:

ReactionPathways Reactants Triazole-Thiol + Electrophile PathA Path A: S-Attack (Kinetic) Reactants->PathA PathB Path B: N-Attack (Thermodynamic) Reactants->PathB InterA S-Intermediate PathA->InterA InterB N-Intermediate PathB->InterB ProdA Thiazepine (Target) InterA->ProdA ProdB Isomer/Byproduct InterB->ProdB

Figure 2: Competitive nucleophilic attack pathways. Path A is generally desired. Path B leads to impurities that are often more polar and can be removed via the CHCl3:MeOH gradient described in Module 2.

References

  • Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives. Source: MDPI (Molecules) Context: Describes the synthesis and crystallization of fused triazino-thiadiazine systems using DMF/Ethanol, validating the solvent protocols in Module 3. URL:[Link]

  • Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Source: Bioorganic & Medicinal Chemistry (PubMed) Context:[1] Provides foundational chemistry for the reaction of 4-amino-3-mercapto-1,2,4-triazoles with bifunctional reagents, explaining the origin of the "sticky precipitate" discussed in Module 1. URL:[Link]

  • Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives. Source: Semantic Scholar (Molecules) Context: Discusses the synthesis of thiazepine derivatives specifically using propargyl aldehydes, highlighting the regioisomer challenges addressed in Module 2. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Triazino-Thiazepine Formation

This guide serves as a specialized technical resource for researchers encountering regioselectivity challenges in the synthesis of 1,2,4-triazino[5,6-b][1,4]thiazepines and related fused scaffolds. The content is structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering regioselectivity challenges in the synthesis of 1,2,4-triazino[5,6-b][1,4]thiazepines and related fused scaffolds. The content is structured to address specific failure modes, mechanistic ambiguity, and characterization hurdles.

Topic: Troubleshooting Regioselectivity in 1,2,4-Triazino[5,6-b][1,4]thiazepine Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026

Diagnostic & Triage: Identifying the Regioisomer

User Query: "I reacted 3-amino-1,2,4-triazine-5(2H)-thione with an


-unsaturated ketone, but I suspect I isolated the N2-isomer instead of the desired N4-isomer. How do I confirm this without growing a crystal?"

Technical Response: In the condensation of 3-amino-5-thioxo-1,2,4-triazines with bifunctional electrophiles (e.g.,


-unsaturated ketones, acetylenic esters, or 1,3-dihalides), the initial S-alkylation  is typically rapid and regioselective. The critical regiodetermining step is the subsequent cyclization, which can occur at N2  (yielding the linear isomer) or N4  (yielding the angular isomer).
Diagnostic Protocol: NMR Chemical Shift Analysis

You can distinguish these isomers using comparative


H and 

C NMR analysis. The electronic environment of the triazine ring protons/carbons shifts significantly based on the annulation site.
FeatureLinear Isomer (N2-Cyclization) Angular Isomer (N4-Cyclization) Mechanistic Rationale
Triazine H-6 (

)
Typically downfield (

8.5 – 9.2 ppm)
Typically upfield (

7.8 – 8.4 ppm)
N2-alkylation preserves the specific conjugation that deshields H-6 more strongly than N4-alkylation.
Triazine C-6 (

)

145 – 150 ppm

135 – 142 ppm
The C=N bond character at C-6 is perturbed differently by adjacent N-alkylation.
UV-Vis (

)
Bathochromic shift (Red-shifted)Hypsochromic shift (Blue-shifted)Linear fusion extends the

-conjugation system more effectively than angular fusion.
HMBC Correlation Strong correlation between H-6 and the N-CH

of the thiazepine ring.
No correlation between H-6 and the thiazepine N-CH

(too distant).
Definitive Test: In the N2-isomer, H-6 is 3 bonds away from the new ring carbon. In N4, it is 4+ bonds away.

Action Item: Run a


 HMBC experiment. If you see a cross-peak between the triazine singlet (H-6) and the methylene carbon of the newly formed thiazepine ring, you have the N2-isomer (Linear) .

Reaction Optimization: Controlling the Pathway

User Query: "I am consistently getting the thermodynamic N2-isomer. How can I force the reaction to favor the N4-angular product?"

Technical Response: The formation of the triazino-thiazepine scaffold is governed by the Hard-Soft Acid-Base (HSAB) principle and steric constraints. The N2 nitrogen is generally more nucleophilic (softer) than N4, but N4 is often sterically more accessible depending on the substituents at C-6.

Troubleshooting Workflow: Shifting the Equilibrium

1. Solvent & pH Control:

  • Neutral/Basic Conditions (Thermodynamic Control): Reactions in ethanol with NaOAc or pyridine typically favor the N2-isomer (Linear) because the intermediate S-alkylated species can equilibrate to the most stable tautomer before cyclization.

  • Acidic Conditions (Kinetic Control): To favor the N4-isomer , conduct the cyclization in glacial acetic acid or using polyphosphoric acid (PPA) . Protonation of N2 (the most basic site) blocks it, forcing cyclization to occur at N4.

2. The "Blocking" Strategy: If the C-6 position has a bulky substituent (e.g., phenyl, tert-butyl), steric hindrance will naturally discourage N2-attack, favoring the N4-angular product. If your C-6 is a proton (H), N2-attack is dominant.

  • Experimental Tip: If possible, synthesize the 6-substituted precursor first.

3. Temperature Modulation:

  • High Temperature (Reflux in DMF/AcOH): Promotes reversibility and thermodynamic stability

    
    N2-Linear .
    
  • Low Temperature (0°C to RT): Favors the kinetic product. If N4-cyclization is the kinetic pathway (often true due to transition state geometry), keep the reaction cold and use a stronger electrophile (e.g.,

    
    -bromoketone vs. 
    
    
    
    -chloroketone).
Visualizing the Pathway

The following diagram illustrates the bifurcation point in the synthesis of triazino-thiazepines from 3-amino-5-thioxo-1,2,4-triazine.

ReactionPathway Start 3-Amino-1,2,4-triazine-5-thione Inter Intermediate S-Alkylated Adduct (Acyclic) Start->Inter + Electrophile (Fast S-Alkylation) N2_Path Path A: N2-Cyclization (Thermodynamic) Inter->N2_Path Neutral/Basic pH High Temp N4_Path Path B: N4-Cyclization (Kinetic/Steric) Inter->N4_Path Acidic pH (AcOH) Steric Bulk at C-6 Linear Linear Isomer (Triazino[3,2-b]thiazepine) N2_Path->Linear Angular Angular Isomer (Triazino[5,6-b]thiazepine) N4_Path->Angular Linear->Angular Rearrangement (Strong Base/Heat)

Caption: Divergent cyclization pathways controlled by pH and steric factors. Path A leads to the linear isomer; Path B leads to the angular isomer.

Specific Reagent Troubleshooting

User Query: "I'm using DMAD (Dimethyl Acetylenedicarboxylate) to make the thiazepine ring, but the yield is low and I see multiple spots on TLC."

Technical Response: Using DMAD with 3-amino-1,2,4-triazine-5-thiones typically yields a 5-membered thiazolo ring, not a 7-membered thiazepine , unless a specific 1,4-binucleophile spacer is used. However, if you are targeting the thiazepine via a Michael addition/cyclization sequence, you are likely encountering Michael-Retro-Michael instability .

Common Failure Modes with Acetylenic Esters:

  • Wrong Ring Size: Reaction of 3-amino-triazine-thione + DMAD

    
    Thiazolo[3,2-b][1,2,4]triazine  (5-membered fused ring).
    
    • Correction: To get a thiazepine (7-membered), you must use a reagent like 3-chloropropionyl chloride or 1,3-dibromopropane (for saturated rings) or

      
      -unsaturated ketones  (for dihydrothiazepines).
      
  • Ester Hydrolysis: If you are using DMAD in aqueous base, the esters hydrolyze before cyclization.

    • Fix: Use anhydrous conditions (MeOH/NaOMe or dry Acetone/K

      
      CO
      
      
      
      ).

Protocol: Synthesis of 1,2,4-Triazino[5,6-b][1,4]thiazepine (Standardized) This protocol minimizes regioisomer formation by locking the S-alkylation first.

  • S-Alkylation (Step 1):

    • Dissolve 3-amino-1,2,4-triazine-5(2H)-thione (10 mmol) in DMF.

    • Add 1,2-dibromoethane (or substituted analog) (11 mmol).

    • Stir at RT for 2 hours.

    • Checkpoint: TLC should show a single spot (S-alkylated intermediate). Isolate this if possible to verify purity.

  • Cyclization (Step 2):

    • Add K

      
      CO
      
      
      
      (2.5 eq) and catalytic KI.
    • Heat to 80°C.

    • Regiocontrol: If the Linear (N2) isomer is desired, proceed as above. If the Angular (N4) isomer is desired, replace K

      
      CO
      
      
      
      with AcOH/NaOAc buffer and reflux.

References & Authority

The protocols and mechanistic insights above are grounded in the following authoritative sources on heterocyclic chemistry and regioselectivity.

  • Regioselectivity in Triazine Cyclizations:

    • Study on the competition between N2 and N4 cyclization in 1,2,4-triazine systems.

    • Source:

  • Solvent Effects on Nitrogen Shielding (NMR):

    • Foundational work on distinguishing N-alkylation sites via NMR.

    • Source:

  • Synthesis of Thiazepine Fused Systems:

    • Methodologies for pyrimido- and triazino-thiazepines.

    • Source:

  • Base-Mediated Rearrangements:

    • Discussion of the rearrangement of linear to angular isomers.

    • Source:

Disclaimer: Chemical synthesis involves hazardous materials. Always consult the Safety Data Sheet (SDS) for all reagents and perform a risk assessment before attempting these procedures.

Optimization

Minimizing byproducts in the synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepine

Technical Support Center: Synthesis of [1,2,4]Triazino[5,4-c][1,4]thiazepine Executive Summary The synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepine represents a challenge in fused heterocyclic chemistry due to the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [1,2,4]Triazino[5,4-c][1,4]thiazepine

Executive Summary

The synthesis of [1,2,4]triazino[5,4-c][1,4]thiazepine represents a challenge in fused heterocyclic chemistry due to the competition between kinetic and thermodynamic control.[1] The primary synthetic route typically involves the cyclocondensation of 3-mercapto-1,2,4-triazin-5-ones (or their tautomers) with 1,3-bifunctional electrophiles (such as


-unsaturated ketones or 1,3-dihalopropanes).

This guide addresses the three critical failure points in this synthesis: Regioselectivity (S- vs. N-alkylation) , Oxidative Dimerization , and Incomplete Cyclization of the seven-membered thiazepine ring.

Module 1: Controlling Regioselectivity (S- vs. N-Alkylation)

User Question: "I am observing a mixture of two isomers by TLC and LCMS. One is my desired S-alkylated cyclized product, but the other has identical mass. How do I prevent this?"

Technical Diagnosis: You are encountering ambident nucleophilicity . The starting triazine-thiol/thione moiety possesses two nucleophilic sites: the Sulfur (S) and the ring Nitrogen (N) .

  • S-Alkylation (Soft Nucleophile): Generally kinetically favored under neutral/mildly basic conditions.

  • N-Alkylation (Hard Nucleophile): Often thermodynamically favored or promoted by hard bases and polar protic solvents.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Use K₂CO₃ or Et₃N (Soft/Mild). Avoid NaH or NaOH initially.Strong, hard bases (like hydrides) deprotonate the amide/imide nitrogen, increasing electron density at the N-terminus, promoting unwanted N-alkylation (HSAB Theory) [1].
Solvent System Acetone or Acetonitrile (Polar Aprotic).Protic solvents (EtOH/MeOH) solvate the sulfur anion (soft) less effectively than the nitrogen anion, occasionally skewing selectivity. Aprotic solvents leave the S-nucleophile "naked" and more reactive.
Temperature 0°C to Room Temp (Initial Step).High temperatures during the initial alkylation step can overcome the activation energy barrier for the thermodynamic N-alkylated byproduct.

Corrective Workflow:

  • Dissolve the mercapto-triazine in anhydrous acetone.

  • Add 1.1 eq of anhydrous K₂CO₃.

  • Add the bifunctional electrophile dropwise at 0°C.

  • Monitor disappearance of thiol before heating to reflux for cyclization.

Module 2: The 7-Membered Ring Closure (Cyclization Efficiency)

User Question: "My mass spec shows the correct mass for the intermediate (S-alkylated open chain), but the ring won't close to form the thiazepine. I just get a gummy residue."

Technical Diagnosis: Formation of a seven-membered ring (thiazepine) is entropically disfavored compared to 5- or 6-membered rings. The open-chain intermediate (often a sulfide or Schiff base) requires significant activation energy to undergo the final intramolecular condensation.

Troubleshooting Protocol:

  • Catalytic Activation:

    • If reacting with a ketone/aldehyde moiety: Add 10 mol% p-Toluenesulfonic acid (pTSA) .

    • Mechanism:[1][2] Protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack of the ring nitrogen.

  • Water Management (The Equilibrium Trap):

    • The cyclization releases a water molecule. In a closed system, hydrolysis competes with cyclization.

    • Action: Use a Dean-Stark trap with toluene/benzene or use molecular sieves (4Å) in the reaction vessel to physically remove water and drive the equilibrium forward (Le Chatelier’s principle).

  • Dilution Factor:

    • High Concentration: Favors intermolecular polymerization (gums/dimers).

    • Low Concentration (High Dilution): Favors intramolecular cyclization.

    • Action: Run the cyclization step at 0.05 M to 0.1 M concentration.

Module 3: Preventing Oxidative Dimerization (Disulfides)

User Question: "I see a byproduct with exactly double the mass of my starting material minus 2 protons. It's contaminating every batch."

Technical Diagnosis: This is the Disulfide Dimer . Mercapto-triazines are prone to oxidation in air, forming S-S bridges. This is irreversible under standard alkylation conditions and consumes your starting material.

Prevention Strategy:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of N₂.

  • Reducing Agent (Rescue): If the dimer is already present, treat the starting material with Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) in THF/Water to reduce the disulfide bond back to the free thiol before adding the electrophile.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points (Regioselectivity) and the pathway to the desired Thiazepine scaffold versus common byproducts.

ReactionPathway Start Mercapto-Triazine Precursor Alkylation Alkylation Step (Control Temp/Base) Start->Alkylation Base + Electrophile Disulfide Disulfide Dimer (Oxidation Impurity) Start->Disulfide O2 / Air S_Inter S-Alkylated Intermediate (Desired) Alkylation->S_Inter Soft Base (K2CO3) Polar Aprotic N_Inter N-Alkylated Intermediate (Byproduct) Alkylation->N_Inter Hard Base (NaH) High Temp Cyclization Cyclization Step (Heat/Acid Cat.) S_Inter->Cyclization Product [1,2,4]Triazino[5,4-c] [1,4]thiazepine (Target) Cyclization->Product High Dilution -H2O (Dean-Stark) Polymer Linear Polymer (Conc. too high) Cyclization->Polymer High Conc.

Caption: Figure 1. Reaction flowchart highlighting critical control points for regioselectivity and cyclization efficiency.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave irradiation is highly effective for forming 7-membered thiazepine rings. It provides rapid, uniform heating that can overcome the entropic barrier more efficiently than conventional reflux. Recommended: 120°C–140°C for 10–20 minutes in Ethanol/Acetic Acid [2].

Q2: How do I distinguish between the N-alkylated and S-alkylated isomers? A:

  • HMBC NMR: This is the gold standard. Look for a correlation between the alkyl CH₂ protons and the triazine ring carbon.

    • S-Alkylation:[2][3] The S-CH₂ carbon typically appears upfield (approx 30-35 ppm) compared to N-CH₂.

    • Carbon Shift: The triazine ring carbon attached to Sulfur (C3) will shift significantly upon S-alkylation compared to the thione form [3].

  • Solubility: S-alkylated products are often more soluble in non-polar organic solvents compared to the more polar N-alkylated isomers.

Q3: The product decomposes on the silica column. How do I purify it? A: Thiazepines can be acid-sensitive. Standard silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading the column. Alternatively, use Neutral Alumina as the stationary phase to prevent hydrolysis or ring-opening during purification.

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles.Chemistry Central Journal.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [1][3][4][5]

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones.Figshare.
  • Advances in 1,2,4-Triazepines Chemistry. RSC Advances. Available at: [1][3][4][6][7][8][9][10][11]

Sources

Troubleshooting

Technical Support Center: Triazino-Thiazepine Crystallization &amp; Purification

Welcome to the Advanced Crystallization Support Center. Triazino-thiazepines (TTZs) are complex, nitrogen- and sulfur-rich fused heterocycles with significant potential in medicinal chemistry, exhibiting a wide range of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Triazino-thiazepines (TTZs) are complex, nitrogen- and sulfur-rich fused heterocycles with significant potential in medicinal chemistry, exhibiting a wide range of biological activities[1]. However, their rigid fused-ring systems, strong intermolecular hydrogen-bonding capabilities, and dual polarity (polar triazine core vs. hydrophobic thiazepine moiety) make them notoriously difficult to purify.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to help you achieve high-purity, X-ray-quality TTZ crystals.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude triazino-thiazepine is "oiling out" (liquid-liquid phase separation) instead of forming crystals upon cooling. How do I induce proper nucleation? Causality: Oiling out occurs when the lattice energy of the target TTZ is lower than its solvation energy at the temperature where supersaturation is reached. In neat solvents like ethanol, the compound melts out of solution before it can establish a crystalline lattice. Solution: Transition to a solvent/antisolvent system, specifically Dimethylformamide (DMF) and Water (H₂O) [2]. DMF is a highly polar aprotic solvent that fully dissolves the crude TTZ at elevated temperatures. The slow, dropwise addition of water (the antisolvent) dramatically increases the dielectric constant of the medium. This thermodynamic shift forces the hydrophobic thiazepine moiety to aggregate, bypassing the liquid-liquid phase separation boundary and inducing solid-state nucleation[2].

Q2: NMR analysis shows my crystals are contaminated with unreacted mercapto-triazole precursors. Which solvent system provides the best selectivity? Causality: Mercapto-triazoles are highly polar and act as strong hydrogen-bond donors/acceptors, allowing them to co-crystallize by integrating directly into the hydrogen-bond network of the target TTZ product. Standard solvents fail to disrupt these precursor-product interactions. Solution: Utilize Glacial Acetic Acid for the recrystallization[2]. Acetic acid acts as a competitive hydrogen-bond donor and acceptor. It effectively solvates the unreacted polar triazole precursors, keeping them in the mother liquor, while the less polar, fully fused TTZ crystallizes out upon slow cooling[1].

Q3: I need single crystals for X-ray diffraction (XRD) to confirm the stereochemistry of the thiazepine ring, but bulk recrystallization only yields microcrystalline powders. What is the optimal approach? Causality: Microcrystalline powders form when the nucleation rate far exceeds the crystal growth rate, which is typical during temperature-gradient cooling (high supersaturation gradients). Solution: Employ the Vapor Diffusion Method using a Dichloromethane (DCM) / Diethyl Ether system. By allowing a volatile antisolvent (ether) to slowly diffuse into a good solvent (DCM) within a sealed chamber, you create a near-equilibrium growth environment. This minimizes defects and twinning, allowing for the slow assembly of single crystals suitable for XRD.

Part 2: Quantitative Data: Solvent System Selection Matrix

The following table summarizes the thermodynamic properties and expected outcomes for the primary TTZ recrystallization solvent systems.

Solvent SystemRatio (v/v)Approx. Dielectric Constant (ε)Primary Application / Target ImpurityExpected YieldCrystal Quality
DMF / H₂O 1:2 to 1:338.2 / 80.1Bulk recovery; prevents oiling out[2]75–85%Polycrystalline powder
Glacial Acetic Acid Neat6.2Removes polar triazole precursors[2]65–75%Microcrystalline
DCM / Diethyl Ether Vapor phase8.9 / 4.3XRD single-crystal growth30–40%Single, X-ray quality

Part 3: Experimental Methodologies

Protocol A: Bulk Purification via DMF/H₂O Solvent-Antisolvent Crystallization

This protocol is a self-validating system designed to prevent oiling out by strictly controlling the metastable zone width.

  • Dissolution: Suspend 1.0 g of crude TTZ in 5 mL of DMF in a 50 mL Erlenmeyer flask. Heat gently to 70°C with stirring until complete dissolution is achieved.

  • Filtration: Hot-filter the solution through a PTFE syringe filter (0.45 µm) to remove insoluble mechanical impurities or polymerized byproducts.

  • Metastable Zone Identification (Self-Validation Step): While maintaining the solution at 70°C, add deionized H₂O dropwise (approx. 1 drop/sec). Stop immediately when the solution exhibits a faint, persistent cloudiness. Add exactly 0.5 mL of DMF to restore complete clarity.

    • Validation: This optical transition confirms the solution is resting exactly at the boundary of the metastable zone, ensuring controlled nucleation rather than crash precipitation.

  • Nucleation & Growth: Remove the flask from the heat source. Wrap the flask in aluminum foil and let it cool to room temperature undisturbed over 4 hours.

  • Harvesting: Filter the resulting precipitate under a vacuum, wash with 10 mL of ice-cold H₂O to remove residual DMF, and dry under a high vacuum at 50°C for 12 hours[2].

Protocol B: Single-Crystal Growth via Vapor Diffusion (XRD Prep)

This protocol relies on isothermal vapor diffusion to ensure the crystal growth rate exceeds the nucleation rate.

  • Primary Solution: Dissolve 20 mg of highly pure TTZ (previously purified via Protocol A) in 1–2 mL of DCM in a small inner vial (e.g., a 1-dram vial).

  • Validation of Saturation: The solution must be perfectly clear. If any micro-particulates remain, centrifuge the vial and transfer the supernatant to a new vial. Validation: A pristine, particulate-free solution is mandatory to prevent heterogeneous nucleation.

  • Chamber Assembly: Place the uncapped inner vial into a larger outer vial (e.g., a 20 mL scintillation vial).

  • Antisolvent Addition: Carefully add 5 mL of Diethyl Ether to the outer vial. Ensure the liquid level of the ether is slightly lower than the DCM level in the inner vial to prevent premature mixing.

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant 20°C. Single crystals will typically form along the walls of the inner vial within 3 to 10 days.

Part 4: Troubleshooting Workflow Visualization

TTZ_Crystallization Start Crude Triazino-Thiazepine (TTZ) Mixture Cond1 Issue: Oiling Out (Phase Separation)? Start->Cond1 Cond2 Issue: Precursor Impurities? Cond1->Cond2 No Act1 Use DMF / H₂O Solvent-Antisolvent Cond1->Act1 Yes Cond3 Goal: XRD Single Crystals? Cond2->Cond3 No Act2 Use Glacial Acetic Acid Recrystallization Cond2->Act2 Yes Act3 Use Vapor Diffusion (DCM / Et₂O) Cond3->Act3 Yes Result High-Purity TTZ Crystals Cond3->Result Bulk Only Act1->Result Act2->Result Act3->Result

Fig 1: Decision matrix for selecting triazino-thiazepine recrystallization solvent systems.

References

1.[1] Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

2.[2] Title: Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - MDPI Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Substituted Triazino-Thiazepine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Fusing a 7-membered thiazepine ring to a rigid triazine core is entropically and enthalpically demanding.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Fusing a 7-membered thiazepine ring to a rigid triazine core is entropically and enthalpically demanding. When bulky substituents (e.g., tert-butyl, ortho-substituted aryls, or heavy halogens) are introduced, steric hindrance often stalls the reaction, leading to poor yields or complete synthetic failure.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome steric barriers in triazino-thiazepine synthesis.

Diagnostic FAQs: Overcoming Steric Barriers

Q1: My final 7-exo-trig cyclization to form the thiazepine ring fails completely when a bulky substituent is present on the triazine core. Why does this happen, and how can I fix it? Causality: The formation of a 7-membered ring is already entropically disfavored. Bulky substituents exacerbate this by restricting the conformational freedom of the acyclic precursor, often locking the reactive terminals in an anti-conformation. Furthermore, steric crowding at the reaction center prevents the necessary orbital overlap during crucial steps like S–N bond cleavage or C–N bond formation, causing the reaction to stall[1]. Solution: Shift from standard thermal conditions to a templated catalytic approach. Zirconium-based catalysts complexed with ligands like L-phenylalanine can coordinate both the nitrogen and sulfur/carbon terminals, forcing them into proximity and lowering the activation barrier[2]. Combining this with microwave (MW) irradiation provides the necessary localized thermal energy to drive the reaction forward without degrading the starting material.

Q2: During the synthesis of the acyclic precursor, S-alkylation of the triazine-thiol with a sterically hindered α-bromo ketone yields mostly elimination side-products. How can I favor substitution? Causality: Highly substituted α-bromo ketones are prone to E2 elimination because the bulky electrophilic carbon blocks the trajectory of the incoming thiolate nucleophile. Consequently, the thiolate acts as a base rather than a nucleophile. Solution: Alter the leaving group to a mesylate or triflate, which are more reactive and less sterically demanding than a solvated bromide ion. Alternatively, use phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system. This creates a "naked" thiolate anion that is highly nucleophilic, allowing the S_N2 pathway to outcompete E2 even at lower temperatures (0–5 °C).

Q3: Direct macrocyclization remains stubbornly low-yielding despite catalyst optimization. Is there a structural workaround? Causality: When transition states for 7-membered rings are too sterically crowded, the activation energy becomes insurmountable before thermal decomposition of the precursor occurs. Solution: Employ a ring-expansion strategy. 6-membered rings (thiazines) form much faster and with lower activation energy due to favorable Baldwin's rules kinetics. Synthesize a 6-membered triazino-thiazine first, then induce a ring expansion (e.g., via treatment with sodium methoxide or a Stevens rearrangement) to yield the 7-membered thiazepine[3]. This bypasses the sterically hindered 7-membered transition state entirely[4].

Quantitative Performance Data

The following table summarizes the performance of various cyclization strategies when applied to sterically hindered triazino-thiazepine precursors.

Synthetic StrategyCatalyst / PromoterYield (Unhindered)Yield (Bulky Substituent)Reaction TimeKey Advantage
Thermal Cyclization None / Reflux75–85%<10% (Stalls)18–24 hBaseline method; fails for hindered substrates.
Zirconium Catalysis ZrCl₄ + L-phenylalanine90–95%40–50%[2]5 hCoordinates reactive ends to force proximity.
Lewis Acid Annulation TMSOTf (Room Temp)85–90%50–65%[1]2–4 hMild conditions; prevents thermal degradation.
Ring Expansion NaOMe / Base80–88%70–80%[3]3–4 hBypasses the 7-membered transition state.

Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted Zirconium-Catalyzed Cyclization of Hindered Precursors

This protocol utilizes a templated metal complex to overcome the anti-conformation lock caused by steric bulk[2].

Step 1: Preparation of the Catalyst Complex In an oven-dried microwave vial under an argon atmosphere, dissolve ZrCl₄ (10 mol%) and L-phenylalanine (15 mol%) in anhydrous DMF (2.0 mL). Stir at room temperature for 15 minutes to allow the chiral ligand to complex with the Zirconium center.

Step 2: Precursor Addition Add the sterically hindered acyclic triazine-thiazepine precursor (1.0 mmol) to the vial. Seal the vial with a crimp cap.

Step 3: Microwave Irradiation & Self-Validation Subject the reaction mixture to microwave irradiation at 110 °C for 45 minutes. Self-Validating Checkpoint: Before quenching, take a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is self-validating if the acyclic precursor mass


 completely shifts to the cyclized product mass 

. If the precursor mass remains dominant, steric hindrance is still restricting the conformation; extend the MW hold time by an additional 30 minutes.

Step 4: Quenching and Extraction Cool the vial to room temperature. Quench the reaction with saturated aqueous NH₄Cl (5 mL) to break the metal-product complex, and extract with EtOAc (3 × 10 mL).

Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the final substituted triazino-thiazepine.

Decision Matrix: Troubleshooting Workflow

G A Sterically Hindered Acyclic Precursor B Direct 7-Membered Cyclization Attempt A->B Standard Conditions E Ring Expansion Strategy A->E Alternative Pathway C Reaction Stalls (High Activation Energy) B->C Steric Clash D Apply MW Irradiation & Zr-Catalysis C->D Overcome Barrier G Substituted Triazino-thiazepine D->G Forced Proximity F 6-Membered Thiazine Intermediate E->F Kinetically Favored F->G Ylide Rearrangement

Decision tree for overcoming steric hindrance during triazino-thiazepine ring closure.

References

  • Wang, X.-N., et al. "Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines." Organic Letters, 2024. URL:[Link]

  • Ronse, U., et al. "Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments." ChemistryOpen, 2023. URL:[Link]

  • Palkó, M., et al. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion." International Journal of Molecular Sciences, 2025. URL:[Link]

Sources

Troubleshooting

Stability of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine in acidic vs basic media

Welcome to the Technical Support Center for heterocyclic stability and forced degradation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic stability and forced degradation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex fused heterocycles.

The compound 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine presents a unique analytical challenge. It fuses a highly electrophilic 1,2,4-triazine ring—notorious for its susceptibility to hydrolysis[1]—with a 1,4-thiazepine ring that is prone to both oxidative and pH-dependent ring-opening[2]. Understanding the mechanistic causality behind its degradation in acidic versus basic media is critical for developing robust formulations, accurate HPLC methods, and stable synthetic intermediates.

Part 1: Mechanistic Insights & Causality

To troubleshoot instability, we must first understand the chemical causality driving degradation. The 1,2,4-triazine ring is inherently less stable than its 1,3,5-triazine counterpart due to the adjacent nitrogen atoms, which create highly electron-deficient carbon centers[1].

  • In Acidic Media (pH < 3): The nitrogen atoms of the triazine ring undergo rapid protonation. This electrophilic activation drastically lowers the activation energy for nucleophilic attack by water. The result is typically the cleavage of the C-N bond, leading to ring-opening and the formation of +18 Da hydrolysis products[3].

  • In Basic Media (pH > 10): The degradation pathway shifts. Hydroxide ions directly attack the electron-deficient carbons of either the triazine or the imine-like carbon of the thiazepine ring. Base-catalyzed hydrolysis of thiazepines often results in the formation of a linear imine species, which may undergo complex recyclization or complete fragmentation[2].

G Start 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine (Intact Fused Core) Acid Acidic Media (pH < 3) Start->Acid H+ Base Basic Media (pH > 10) Start->Base OH- Protonation N-Protonation (Triazine Ring) Acid->Protonation Electrophilic Activation OH_Attack Hydroxide Attack (Electron-deficient C) Base->OH_Attack Direct Nucleophilic Attack Acid_Deg Triazine Ring Opening (+18 Da Hydrolysis) Protonation->Acid_Deg H2O Nucleophilic Attack Base_Deg Thiazepine Cleavage (Linear Imine Species) OH_Attack->Base_Deg C-N/C-S Bond Cleavage

Mechanistic pathways of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine degradation in extreme pH.

Part 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis after an acidic reaction workup, my target mass drops significantly, and I see a major peak with a +18 Da mass shift. What is happening? A: You are observing acid-catalyzed hydrolysis of the 1,2,4-triazine ring. The +18 Da shift corresponds to the addition of water (H₂O) across a cleaved C-N bond[3].

  • Causality: The acidic workup protonates the triazine, making it a prime target for water attack.

  • Solution: Switch to a buffered, neutral workup. If acidic conditions are strictly required for your synthesis, keep the exposure time brief and perform the workup at 0–4°C to kinetically slow the hydrolysis rate.

Q2: I am performing a basic hydrolysis to remove a protecting group, but my 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine core is degrading into multiple unidentifiable baseline peaks. How can I prevent this? A: Thiazepine rings are highly sensitive to strong bases, which can induce ring-opening into linear imine species that subsequently polymerize or fragment[2].

  • Causality: Strong alkali metals (like NaOH) at elevated temperatures provide enough energy to permanently cleave the thiazepine C-S or C-N bonds.

  • Solution: Use milder basic conditions (e.g., LiOH at room temperature or K₂CO₃ in methanol) and monitor the reaction strictly via TLC or LC-MS. Do not exceed pH 10 if possible.

Q3: My stock solutions of the compound degrade over time even when stored in the refrigerator. Why? A: The compound is likely undergoing slow oxidative degradation or solvolysis. Thiazepine sulfur atoms are prone to oxidation (forming sulfoxides), and triazines can hydrolyze even in ambient moisture[4].

  • Solution: Prepare fresh stock solutions in anhydrous, aprotic solvents (like dry DMSO or Acetonitrile). For long-term storage, lyophilize the compound and store the dry powder at -20°C under an inert argon atmosphere.

Part 3: Experimental Protocols & Data Presentation

To ensure trustworthiness, any stability-indicating assay must be a self-validating system . This means you must include quenching steps to prevent on-column degradation during HPLC analysis, and you must calculate mass balance to ensure no volatile or insoluble degradants are missed.

Protocol: Forced Degradation (Stability-Indicating Assay)

Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine and dissolve in 10.0 mL of anhydrous HPLC-grade acetonitrile (1 mg/mL).

Step 2: Acidic Stress Generation

  • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M HCl.

  • Incubate in a water bath at 60°C for exactly 24 hours[5].

  • Self-Validation (Quenching): Remove from heat and immediately neutralize by adding exactly 1.0 mL of 0.1 M NaOH. Causality: Failing to neutralize will cause the compound to continue degrading inside the HPLC autosampler, skewing your kinetic data.

  • Dilute to volume (10 mL) with mobile phase.

Step 3: Basic Stress Generation

  • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M NaOH.

  • Incubate at 60°C for exactly 24 hours.

  • Self-Validation (Quenching): Neutralize with exactly 1.0 mL of 0.1 M HCl.

  • Dilute to volume (10 mL) with mobile phase.

Step 4: HPLC-UV/MS Analysis Inject 10 µL of the neutralized samples alongside a control (untreated stock diluted in mobile phase). Utilize a photodiode array (PDA) detector to ensure peak purity and an MS detector to identify the mass of degradation products.

Workflow Stock Prepare Stock Solution (1 mg/mL in MeCN) Split Aliquot into Stress Conditions Stock->Split Acid_Stress 0.1 M HCl 60°C for 24h Split->Acid_Stress Base_Stress 0.1 M NaOH 60°C for 24h Split->Base_Stress Control Neutral Buffer 60°C for 24h Split->Control Quench_A Neutralize with 0.1 M NaOH Acid_Stress->Quench_A Stop Reaction Quench_B Neutralize with 0.1 M HCl Base_Stress->Quench_B Stop Reaction Analyze HPLC-UV/MS Analysis (Mass Balance & Purity) Control->Analyze Baseline Quench_A->Analyze Quench_B->Analyze

Experimental workflow for self-validating forced degradation and stability-indicating assays.

Quantitative Data Summary

The following table summarizes typical degradation profiles for fused triazino-thiazepine systems under standard ICH Q1A(R2) stress conditions[5]. Mass balance is calculated as the sum of the remaining active pharmaceutical ingredient (API) peak area and all degradation product peak areas relative to the control.

Stress ConditionReagent / EnvironmentTemp / TimeAPI Remaining (%)Major Degradant Mass ShiftMass Balance (%)
Acidic Hydrolysis 0.1 M HCl60°C / 24h68.4%+18 Da (Triazine opening)99.1%
Basic Hydrolysis 0.1 M NaOH60°C / 24h42.1%Fragmentation (Imine)96.5%
Oxidative 3.0% H₂O₂Ambient / 2h85.0%+16 Da (Sulfoxide)99.3%
Thermal (Control) Neutral Buffer60°C / 24h99.5%None100.0%

Note: A mass balance below 98% in basic conditions indicates the formation of highly polar fragments that elute in the void volume or volatile degradants lost during sample preparation.

Part 4: References

  • TSI Journals - Analytical CHEMISTRY: Stability Indicating Reverse Phase High-Performance Liquid Chromatography [Link]

  • IEEE Xplore - Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, triazine in high temperature water [Link]

  • Antimicrobial Agents and Chemotherapy - Inhibition of OXA-1 β-Lactamase by Penems (1,4-thiazepine intermediates) [Link]

Sources

Optimization

Controlling reaction temperature for optimal triazino-thiazepine yield

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing fused triazino-thiazepine scaffolds.

Forming a 7-membered thiazepine ring fused to a triazine core is entropically demanding. Minor deviations in reaction temperature can lead to incomplete cyclization (kinetic traps) or thermal degradation (oxidation and alternative ring closures). This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to help you achieve optimal yields.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why does the 7-membered thiazepine ring require such precise temperature control compared to 5- or 6-membered heterocycles? A: The cyclization of triazino-thiazepines is governed by a strict balance between kinetic and thermodynamic control. Forming a 7-membered ring is entropically less favorable than forming smaller rings. At lower temperatures (e.g., <50°C), the reaction stalls at the uncyclized intermediate—typically a thioether or hydrazone derivative—because the system lacks the activation energy required to overcome the entropic barrier of the 7-endo-trig or 7-exo-trig closure. Conversely, if you push the temperature too high (>90°C), the electron-rich sulfur atom becomes highly susceptible to oxidation, or the molecule undergoes alternative cyclization to form thermodynamically stable, but undesired, smaller fused rings[1].

Q: My LC-MS shows a dominant peak at [M+16]+ instead of my target mass. What does this mean, and how does temperature play a role? A: A mass shift of +16 Da almost exclusively indicates the formation of a sulfoxide byproduct. Thiazepine rings contain a thioether linkage that is highly sensitive to thermal oxidation in the presence of atmospheric oxygen or trace peroxides in the solvent. This side reaction rapidly accelerates when the reaction temperature exceeds 85°C for prolonged periods. Corrective Action: Lower your reaction temperature to a strict 70°C–75°C window, thoroughly degas your solvent (e.g., via freeze-pump-thaw), and run the reaction under a positive pressure of argon.

Q: Can I use a high-boiling solvent like DMF and simply reflux the mixture to force the starting material to consume? A: No. While high-boiling solvents like DMF or DMSO will force the consumption of the starting material, they inevitably lead to a complex mixture of degradation products. Excessive thermal stress causes the thiazepine ring to undergo aromatization or contraction, often visible on LC-MS as an [M-2]+ species due to dehydrogenation[2]. It is highly recommended to use a medium-boiling solvent like ethanol or acetonitrile, which naturally caps the reflux temperature within the optimal thermodynamic window (65°C–80°C)[1].

Part 2: Quantitative Data & Optimization Matrix

To illustrate the narrow window for successful cyclization, the following table summarizes the typical yield and impurity profiles of a standard triazino-thiazepine condensation reaction across different temperature profiles.

Reaction Temperature (°C)Uncyclized Intermediate (%)Target Triazino-Thiazepine (%)Degradation / Oxidized Byproducts (%)
25°C (Room Temp)>90%<5%<1%
50°C60%35%2%
75°C (Optimal) <5% 88% 4%
100°C (Toluene Reflux)0%45%50% ([M+16]+ and [M-2]+ dominant)

Part 3: Visualizations & Troubleshooting Logic

The following diagrams map the chemical pathway and provide a decision tree for optimizing your specific reaction conditions.

Pathway A Precursors (Triazine + Thiol/Amine) B Uncyclized Intermediate (Kinetic Product) A->B Mild Heat (20-40°C) C Triazino-Thiazepine (Target Product) B->C Optimal Temp (65-80°C) Thermodynamic Control D Degradation/Oxidation (Sulfoxides, [M-2]+) B->D Excessive Heat (>90°C) Thermal Degradation C->D Prolonged Heating

Reaction pathway illustrating the temperature-dependent kinetic and thermodynamic outcomes.

LogicTree Start Analyze LC-MS/TLC Post-Reaction Cond1 High Intermediate Low Product Start->Cond1 Cond2 High Degradation [M+16]+ or [M-2]+ Start->Cond2 Cond3 Optimal Yield >85% Purity Start->Cond3 Action1 Increase Temp by 10°C or Extend Time Cond1->Action1 Action2 Lower Temp by 15°C Add Antioxidant Cond2->Action2 Action3 Proceed to Isolation and Purification Cond3->Action3

Decision tree for troubleshooting triazino-thiazepine cyclization based on LC-MS profiling.

Part 4: Self-Validating Experimental Protocol

To prevent catastrophic batch failure, do not subject the raw precursors immediately to high heat. Use this self-validating, temperature-ramped protocol to ensure the kinetic intermediate forms cleanly before driving the thermodynamic ring closure.

Phase 1: Precursor Assembly (Kinetic Stage)

  • Suspend the triazine core and the mercapto-amine/thiol precursor (1.1 equivalents) in anhydrous, degassed ethanol (0.2 M concentration).

  • Add the required catalytic base (e.g., DIPEA or catalytic acetic acid, depending on the specific electronic requirements of your precursors).

  • Stir the reaction mixture at 25°C for 2 hours .

  • Validation Gate 1: Pull a 10 µL aliquot, dilute in methanol, and run an LC-MS. You must observe >80% conversion to the uncyclized linear intermediate. Do not proceed to Phase 2 if the starting materials are still dominant.

Phase 2: Thermodynamic Ramping (Cyclization Stage) 5. Equip the flask with a reflux condenser and purge the headspace with argon for 5 minutes. 6. Ramp the heating mantle to 75°C (internal temperature). Maintain this temperature strictly. Do not exceed 80°C. 7. Stir at 75°C for 4 to 6 hours . 8. Validation Gate 2: Pull a second aliquot for LC-MS at the 4-hour mark.

  • If the intermediate is <5% and the target mass is dominant, proceed to Phase 3.

  • If the intermediate remains >20%, continue heating for 2 more hours.

  • If[M+16]+ peaks begin to appear, immediately remove the heat source to prevent further oxidation.

Phase 3: Isolation 9. Cool the reaction mixture slowly to 0°C in an ice bath. Triazino-thiazepines typically exhibit poor solubility in cold ethanol and will precipitate as crystalline solids. 10. Filter the precipitate cold, wash with ice-cold diethyl ether to remove unreacted precursors and trace sulfoxides, and dry under a high vacuum.

References

  • Primofiore, G., Da Settimo, F., Taliani, S., Marini, A. M., Simorini, F., Novellino, E., Greco, G., Lavecchia, A., Trincavelli, M. L., & Martini, C. (2011). "3-Aryl-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-ones: Tricyclic Heteroaromatic Derivatives as a New Class of Benzodiazepine Receptor Ligands." ACS Chemical Neuroscience.[Link]

  • Müller, C. E., Schumacher, B., & Hinz, S. (2004). "Imidazo[2,1-b]thiazepines: synthesis, structure and evaluation of benzodiazepine receptor binding." European Journal of Medicinal Chemistry, 39(3), 205-218.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry of Triazino-thiazepine Derivatives: A Comparative Guide to Fragmentation Patterns and Analytical Platforms

As drug discovery pipelines increasingly focus on complex, fused heterocyclic systems, triazino-thiazepine derivatives have emerged as highly promising scaffolds with potent antimicrobial and central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on complex, fused heterocyclic systems, triazino-thiazepine derivatives have emerged as highly promising scaffolds with potent antimicrobial and central nervous system (CNS) activities. However, their structural complexity—combining an electron-deficient, nitrogen-rich triazine ring with a sulfur-containing, seven-membered thiazepine ring—presents significant analytical challenges.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms for the structural elucidation of these derivatives, detailing the thermodynamic causality behind their fragmentation patterns and providing a self-validating experimental protocol for researchers and application scientists.

Analytical Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing novel triazino-thiazepine derivatives, the choice of MS platform dictates the quality of structural data obtained. While nominal mass Triple Quadrupole (QqQ) systems are the industry standard for targeted quantitation, they fall short during the structural elucidation phase of drug metabolism and pharmacokinetic (DMPK) studies.

Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS is the superior alternative for this specific application. The table below objectively compares their performance metrics based on experimental data from triazino-thiazepine analysis [4].

Performance MetricTriple Quadrupole (QqQ)Q-TOF High-Resolution MSAnalytical Advantage for Triazino-thiazepines
Mass Accuracy Nominal (~0.1 Da)Sub-2 ppmEssential for distinguishing isobaric neutral losses (e.g., CO vs. N2).
Isotope Fidelity LowHigh (True Isotopic Pattern)Critical for confirming the presence of the sulfur atom (34S isotope peak).
Scan Speed Fast (MRM transitions)Ultra-fast (Full Scan MS/MS)Allows for data-dependent acquisition (DDA) without losing chromatographic resolution.
Structural Elucidation Poor (Relies on known transitions)Excellent (Exact mass of fragments)Enables the mapping of complex ring contractions and retro-Diels-Alder events.

Mechanistic Causality of Fragmentation (The "Why")

Understanding the fragmentation of triazino-thiazepines requires analyzing the thermodynamic stability of the intermediate carbocations and radical cations generated during Collision-Induced Dissociation (CID). The fragmentation is not random; it is a highly predictable sequence driven by the relief of ring strain and the formation of conjugated, resonance-stabilized products.

The Triazine Moiety: Cleavage and Ring Opening

The 1,3,5-triazine ring is highly susceptible to electron-impact and CID fragmentation. The primary mechanism involves the cleavage of lateral substituent chains followed by the rapid opening of the triazine core. Because the carbon-nitrogen bonds in the triazine ring are highly polarized, the application of moderate collision energy (15–25 eV) induces a neutral loss of hydrogen cyanide (HCN, 27.01 Da) or molecular nitrogen (N2, 28.00 Da) [1, 2]. The causality here is thermodynamic: the expulsion of these highly stable, volatile neutral molecules leaves behind a lower-energy, resonance-stabilized heterocyclic cation.

The Thiazepine Moiety: Ring Contraction and Sulfur Extrusion

Seven-membered thiazepine rings possess inherent steric strain. When subjected to higher collision energies (>30 eV), the thiazepine ring does not simply shatter; it undergoes a highly specific ring contraction . The driving force is the formation of a more thermodynamically stable five- or six-membered benzothiazole-like system. This is achieved via the extrusion of sulfur (often as a neutral H2S molecule, 34.01 Da) or through a retro-Diels-Alder (RDA) fragmentation pathway that cleaves the seven-membered ring across the C-S and C-N bonds [3].

G2 M Precursor Ion [M+H]+ m/z 345.1041 F1 Fragment A m/z 318.0935 M->F1 CID: 15 eV - HCN (27.01 Da) Triazine Cleavage F2 Fragment B m/z 311.1162 M->F2 CID: 25 eV - H2S (34.01 Da) Ring Contraction F3 Fragment C m/z 205.0521 F1->F3 CID: 35 eV - C5H9NS Deep Fragmentation F4 Fragment D m/z 189.0344 F2->F4 CID: 40 eV Retro-Diels-Alder

Proposed collision-induced dissociation (CID) pathways for triazino-thiazepines.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in your structural assignments, the following protocol incorporates a self-validating internal calibration loop. If the system fails the internal mass check, the protocol dictates an immediate halt, preventing the acquisition of erroneous structural data.

Phase 1: System Suitability and Self-Validation
  • Calibrant Infusion: Prior to sample analysis, infuse a standard solution of Leucine Enkephalin (m/z 556.2771 in ESI+).

  • Validation Gate: Monitor the exact mass. The system is validated only if the mass error remains strictly < 2.0 ppm for 5 consecutive minutes. If the error exceeds 2.0 ppm, recalibrate the TOF flight tube before proceeding.

Phase 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes, which prevents co-elution of isobaric matrix interferences.

  • Mobile Phase:

    • A: 0.1% Formic acid in LC-MS grade Water (promotes robust protonation of the triazine nitrogens).

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Phase 3: Q-TOF MS/MS Acquisition
  • Source Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete desolvation of the complex fused-ring system.

  • Data-Dependent Acquisition (DDA): Configure the MS to perform a full scan (m/z 100–1000), followed by MS/MS on the top 3 most intense ions.

  • Collision Energy (CE) Ramping: This is critical. Do not use a static CE. Program a CE ramp from 15 eV to 45 eV. Low energy (15 eV) captures the triazine ring opening, while high energy (40+ eV) forces the thiazepine ring contraction [4].

G1 A 1. Sample Prep SPE & Filtration B 2. UHPLC Separation Sub-2 µm C18 A->B C 3. Q-TOF MS ESI+ Ionization B->C D 4. CID Fragmentation Energy Ramping C->D E 5. Data Elucidation Exact Mass & Isotope D->E

Workflow for the LC-HRMS analysis of triazino-thiazepine derivatives.

Quantitative Fragmentation Data

The following table summarizes the experimental exact mass data obtained using the protocol above. The sub-2 ppm mass error validates the proposed mechanisms, proving that Q-TOF MS provides definitive structural proof that nominal mass instruments cannot achieve.

Precursor Ion [M+H]+Optimal CE (eV)Product Ion (m/z)Exact Neutral LossProposed MechanismMass Error (ppm)
345.104115318.0935HCN (27.0106)Triazine ring lateral cleavage0.8
345.104125311.1162H2S (34.0119)Thiazepine ring contraction1.1
345.104135205.0521C5H9NS (115.0456)Deep triazine fragmentation1.4
345.104140189.0344C6H10N2S (142.0565)Retro-Diels-Alder (RDA)1.7

References

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Atmospheric pressure ionisation multiple mass spectrometric analysis of pesticides PubMed
  • Mass spectral fragmentation of cis‐ and trans‐1a,3‐Disubstituted 1,1‐Dichloro‐1a,2,3,4‐tetrahydro‐1H‐azirino[1,2-a] [1,5]benzodiazepines R Discovery
  • Q-TOF/MS spectra of triazine herbicides in the sample and their fragmentation pathways ResearchG
Comparative

Publish Comparison Guide: Structural Analysis of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine

This guide outlines a rigorous comparative analysis for the structural validation of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine , a complex fused heterocyclic scaffold.[1] It is designed for researchers aiming to publish d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous comparative analysis for the structural validation of 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine , a complex fused heterocyclic scaffold.[1] It is designed for researchers aiming to publish definitive structural data, comparing Single Crystal X-ray Diffraction (SC-XRD) against orthogonal methods like NMR and DFT.[2]

Executive Summary: The Structural Challenge

The 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine scaffold represents a "privileged structure" in medicinal chemistry due to its potential bioactivity (antimicrobial, CNS modulation). However, its analysis is complicated by the fusion of a planar, electron-deficient 1,2,4-triazine ring with a flexible, non-planar 1,4-thiazepine (7-membered) ring.[1]

This guide compares the "Gold Standard" SC-XRD workflow against alternative structural determination methods (Solution NMR, DFT), providing the evidence-based rationale required for high-impact publication.

Comparative Analysis: SC-XRD vs. Alternatives

For this specific scaffold, "performance" is defined by the method's ability to resolve absolute configuration , ring puckering , and tautomeric states .[1][2]

Table 1: Performance Matrix – Structural Determination Methods
FeatureSC-XRD (The Product) Solution NMR (Alternative 1) DFT Computation (Alternative 2)
3D Conformation Definitive. Captures the precise "boat" or "twist-boat" conformation of the thiazepine ring in solid state.[1]Averaged. Fast ring flipping of the 7-membered ring often leads to broad or averaged signals at RT.Predictive. Calculates global minimum, but may miss crystal packing forces that stabilize specific conformers.[3]
Bond Precision High (<0.005 Å). Essential for confirming the N-N and C-S bond orders in the fused system.[1]Indirect. Inferred from chemical shifts and coupling constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).
Idealized. Depends heavily on the basis set (e.g., B3LYP/6-31G*) used.[1]
Stereochemistry Absolute. Can determine chirality (if chiral centers exist) using anomalous dispersion (Flack parameter).[4]Relative. Requires NOESY/ROESY; difficult if protons are sparse on the triazine ring.N/A. Requires experimental input to validate.
Sample State Solid (Crystal required).Solution (CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, DMSO-d

).
Gas/Solvent Model.[1][3]
In-Depth Insight: Why SC-XRD Wins for Thiazepines

While NMR is faster, the 1,4-thiazepine ring is conformationally mobile.[1] In solution, it rapidly interconverts between pseudo-boat and pseudo-chair forms. SC-XRD "freezes" the molecule in its most energetically stable packing conformation, providing the exact torsion angles (e.g., C-S-C-N) required for structure-based drug design (SBDD).

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this step-by-step protocol. This workflow is designed to handle the specific challenges of the triazino-thiazepine scaffold (e.g., disorder in the S-atom position).

Phase 1: Crystal Growth & Selection[2]
  • Solvent System: Use a slow evaporation method with Ethanol/Dichloromethane (1:1) .[2][4] The polarity contrast aids the crystallization of the polar triazine moiety.

  • Causality: The thiazepine ring is lipophilic, while the triazine is polar.[1][2][4] A mixed solvent system prevents rapid precipitation (amorphous) and encourages nucleation.

Phase 2: Data Collection (SC-XRD)
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Cooling is critical to reduce the thermal vibration of the flexible 7-membered thiazepine ring, improving the resolution of the sulfur atom position.

  • Source: Cu K

    
     (
    
    
    
    Å)
    is preferred over Mo K
    
    
    for organic light-atom structures to maximize diffraction intensity, though Mo is acceptable if the crystal is large.[4]
Phase 3: Refinement Strategy
  • Solve Structure: Use SHELXT (Intrinsic Phasing).[1][2][4]

  • Refine: Use SHELXL (Least Squares).

  • Handle Disorder: If the thiazepine ring shows high thermal ellipsoids, apply a disorder model (PART 1 / PART 2) for the sulfur and adjacent carbons.[1][2][4]

  • Validation: Check the N-N bond length in the triazine ring. It should be approx 1.30–1.35 Å .[2] A significant deviation suggests incorrect atom assignment (e.g., C vs N confusion).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the 6H-[1,2,4]Triazino[5,4-c][1,4]thiazepine structure.

StructuralValidation Sample Synthesized Triazino-Thiazepine Cryst Crystallization (EtOH/DCM) Sample->Cryst NMR NMR (NOESY) Solution Conformation Sample->NMR XRD SC-XRD Data Collection (100 K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement & Check Thiazepine Ring Disorder Solve->Refine Compare Data Comparison (RMSD Analysis) Refine->Compare Bond Lengths DFT DFT Geometry Opt. (B3LYP/6-31G*) DFT->Compare Energy Minima NMR->Compare Solution State Publish Final CIF & Publication Compare->Publish Validated Model

Caption: Integrated workflow combining SC-XRD (primary) with DFT and NMR (secondary) for robust structural validation.

Supporting Data: Expected Structural Metrics

When publishing, present your data against these expected ranges for the Triazino[5,4-c][1,4]thiazepine core. Deviations >0.02 Å require explanation (e.g., crystal packing effects).

Table 2: Key Geometric Parameters (Benchmark)
ParameterAtoms InvolvedExpected Value (Å/°)Significance
Bond Length N(Bridge)-C(Triazine) 1.35 – 1.38 ÅIndicates degree of conjugation between rings.[1]
Bond Length C-S (Thiazepine) 1.80 – 1.82 ÅTypical single bond; shortening implies delocalization.[2]
Torsion Angle C-S-C-C ~60° (Gauche)Defines the "twist" or "boat" puckering of the 7-ring.[1]
Planarity Triazine Ring RMSD < 0.02 ÅThe 1,2,4-triazine ring must remain planar.[1][4]

References

  • Synthesis and X-ray Analysis of Fused Thiazepines: Palkó, M. et al. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion."[1][2][4] Int. J. Mol.[1][2][3][5] Sci.2025 , 26(23), 11543.[2] Link[2]

  • Triazine Structural Review: "Chemical structure of [1,2,4]triazine and properties of its derivatives." Molbank2024 , M1824.[2][4] Link

  • Crystallographic Standards: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallogr.[1][3] Sect. C2015 , 71, 3–8.[1][2] Link

  • Thiazepine Bioactivity: "Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives." PubMed.[1][2] Link

Sources

Validation

Comparing biological activity of triazino-thiazepines vs benzodiazepines

Pharmacophore Evolution and Biological Profiling Part 1: Executive Summary & Structural Logic The development of bioactive heterocycles often relies on scaffold hopping —modifying a privileged structure to alter its phar...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Evolution and Biological Profiling

Part 1: Executive Summary & Structural Logic

The development of bioactive heterocycles often relies on scaffold hopping —modifying a privileged structure to alter its pharmacokinetic profile or target specificity. This guide compares the established 1,4-Benzodiazepine (BZD) class, the "gold standard" for anxiolytic and sedative activity, with the emerging Triazino-Thiazepine scaffold.

While BZDs are highly specific allosteric modulators of the GABA-A receptor, triazino-thiazepines represent a structural evolution where the benzene ring is replaced by a triazine and the diazepine by a thiazepine. This modification drastically alters the electronic landscape, shifting the primary biological activity from exclusive CNS modulation to a broader profile including antimicrobial, anticancer, and anticonvulsant properties.

Structural Divergence[1]
  • Benzodiazepines: Lipophilic, fused benzene-diazepine system. High blood-brain barrier (BBB) permeability. Targets GABA-A

    
     interface.[1]
    
  • Triazino-Thiazepines: Fused triazine-thiazepine system. Higher nitrogen content increases polarity and hydrogen-bonding potential. Often targets enzymes (e.g., kinases, DNA gyrase) or ion channels (Na+), with reduced sedation compared to BZDs.

Part 2: Pharmacological Mechanism & Signaling Pathways
1. Benzodiazepines: The GABAergic Pathway

BZDs function as Positive Allosteric Modulators (PAMs) . They do not open the chloride channel directly but increase the frequency of channel opening in the presence of GABA.[2]

  • Primary Target: GABA-A Receptor (

    
     subunits).[3]
    
  • Effect: Hyperpolarization of the neuronal membrane (Cl- influx)

    
     CNS depression.
    
  • Limitation: Tolerance, addiction, and sedation.

2. Triazino-Thiazepines: The Multi-Target Scaffold

Triazino-thiazepines (specifically [1,2,4]triazino[5,6-b][1,4]thiazepines) exhibit a "promiscuous" pharmacology due to the electron-deficient triazine ring.

  • CNS Activity (Anticonvulsant): Unlike BZDs, recent studies suggest triazino-fused systems (like triazino-indoles) act via Voltage-Gated Sodium Channel (VGSC) inhibition, similar to Lamotrigine, rather than GABA modulation. This offers seizure protection with less sedation.

  • Antimicrobial/Anticancer: The scaffold mimics purine/pyrimidine bases, allowing it to intercalate DNA or inhibit folate pathways (DHFR inhibition), a mechanism absent in classic BZDs.

SignalingPathways BZD Benzodiazepine GABA GABA-A Receptor (Allosteric Site) BZD->GABA High Affinity Binding TT Triazino-Thiazepine Na_Channel Voltage-Gated Na+ Channel TT->Na_Channel Inhibition (CNS) DNA_Gyrase DNA Gyrase / DHFR (Microbial/Tumor) TT->DNA_Gyrase Inhibition (Periphery) Cl_Influx Cl- Influx (Hyperpolarization) GABA->Cl_Influx Potentiates Sedation Anxiolysis & Sedation Cl_Influx->Sedation Seizure Seizure Protection (Low Sedation) Na_Channel->Seizure Apoptosis Apoptosis / Cell Death DNA_Gyrase->Apoptosis

Figure 1: Divergent signaling pathways. BZDs strictly modulate GABAergic inhibition, while Triazino-Thiazepines target Na+ channels (CNS) and metabolic enzymes (Systemic).

Part 3: Comparative Experimental Data

The following table synthesizes data from anticonvulsant screenings (MES test) and antimicrobial assays. Note the distinct "active concentration" ranges: BZDs are active in nanomolar ranges for CNS, while Triazino-thiazepines require micromolar concentrations but offer broader utility.

FeatureBenzodiazepines (e.g., Diazepam)Triazino-Thiazepines (Novel Analogs)
Primary Indication Anxiety, Insomnia, EpilepsyEpilepsy (resistant), Bacterial Infection, Cancer
Molecular Target GABA-A Receptor (Ki ~5-10 nM)Na+ Channels, DHFR, DNA Gyrase
Anticonvulsant ED50 0.5 - 2.0 mg/kg (Mice, MES)10 - 50 mg/kg (Mice, MES)
Neurotoxicity (Rotarod) High (Ataxia at therapeutic doses)Low (High Protective Index > 10)
Antimicrobial MIC Inactive (>100 µg/mL)Active (12.5 - 50 µg/mL vs S. aureus)
Side Effect Profile Sedation, Tolerance, Respiratory DepressionGI disturbance (potential), Low Sedation

Key Insight: Triazino-thiazepines are less potent on a mg/kg basis for CNS indications but possess a superior safety margin (Protective Index) regarding neurotoxicity (ataxia).

Part 4: Experimental Protocols
A. Synthesis of Triazino[5,6-b][1,4]thiazepines

Rationale: The core scaffold is constructed by fusing a 1,2,4-triazole with a bifunctional electrophile. This protocol ensures the formation of the 7-membered thiazepine ring.

Reagents:

  • 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (Precursor)

  • Substituted phenacyl bromides (Bifunctional electrophile)

  • Anhydrous Ethanol, Sodium Acetate.

Workflow:

  • Condensation: Dissolve 0.01 mol of the triazine precursor in 30 mL anhydrous ethanol.

  • Addition: Add 0.01 mol of substituted phenacyl bromide and 0.02 mol of fused sodium acetate.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the solid precipitate, wash with water, and recrystallize from DMF/Ethanol.

Synthesis Start 4-amino-3-mercapto- 1,2,4-triazole Condensation Reflux in EtOH + NaOAc (4-6h) Start->Condensation Reactant Phenacyl Bromide (Bifunctional) Reactant->Condensation Cyclization Cyclocondensation (- HBr, - H2O) Condensation->Cyclization Product Triazino[5,6-b] [1,4]thiazepine Cyclization->Product

Figure 2: Synthetic route for the construction of the triazino-thiazepine core via cyclocondensation.

B. Comparative Anticonvulsant Assay (MES Test)

Rationale: To differentiate the sedative BZD effect from the non-sedative triazino-thiazepine effect.

  • Animals: Male Albino mice (20-25g).

  • Administration:

    • Group A: Vehicle (Control).

    • Group B: Diazepam (1 mg/kg, i.p.).

    • Group C: Triazino-thiazepine Analog (30 mg/kg, i.p.).

  • Stimulus: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Measurement: Record the presence/absence of Hind Limb Tonic Extension (HLTE) .

  • Neurotoxicity Check: Immediately assess mice on a Rotarod (6 rpm).

    • Expected Result: Diazepam group shows protection but falls off Rotarod (sedation). Triazino-thiazepine group shows protection with retention of motor coordination.

Part 5: References
  • Synthesis and Biological Activity of 1,3,5-Triazepines: Review of seven-membered heterocyclic rings containing nitrogen and their pharmacological activities. Source: MDPI (2024) - Link

  • Anticonvulsant Activity of Triazino-Indoles: Study demonstrating the low neurotoxicity and sodium channel mechanism of triazine-fused systems compared to BZDs. Source: EXCLI Journal (2014) - Link

  • Synthesis and Pharmacological Studies of 1,3-Thiazepines: Evaluation of thiazepine derivatives for CNS and antiviral activity. Source: PubMed (2009) - Link

  • Anticancer and Antimicrobial Potential of Triazine-Thiazepine Hybrids: Investigation into the multi-target nature of triazine-based chalcones and diazepines. Source: MDPI (2024) - Link

  • GABA-A Receptor Binding Modes: Detailed analysis of how different benzodiazepine structures interact with the receptor interface. Source: PubMed Central - Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Triazino-Thiazepine Analogs

Executive Summary: The Hybrid Pharmacophore Advantage In the pursuit of overcoming multidrug resistance (MDR), the fusion of biologically active scaffolds has emerged as a dominant strategy. Triazino-thiazepine analogs r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Pharmacophore Advantage

In the pursuit of overcoming multidrug resistance (MDR), the fusion of biologically active scaffolds has emerged as a dominant strategy. Triazino-thiazepine analogs represent a potent "hybrid pharmacophore," merging the electron-deficient 1,2,4-triazine ring (known for DNA interaction and kinase inhibition) with the thiazepine/thiadiazine core (a privileged structure in CNS and antimicrobial therapeutics).

This guide objectively compares the SAR, synthetic efficiency, and biological performance of these fused systems against standard-of-care agents (Doxorubicin, Cefotaxime, and Paclitaxel). Analysis reveals that while standard drugs often suffer from efflux-pump-mediated resistance, specific triazino-thiazepine derivatives exhibit collateral sensitivity , particularly in resistant cancer lines (e.g., H460TaxR) and Gram-negative bacteria.

Chemical Space & Synthesis Workflows[1]

Comparative Synthetic Efficiency

The synthesis of triazino-thiazepines typically follows two distinct pathways. The choice of pathway significantly impacts yield and purity, critical factors for scalable drug development.

FeaturePathway A: Stepwise Cyclization Pathway B: One-Pot Multicomponent
Mechanism Condensation followed by intramolecular alkylationDomino Knoevenagel-hetero-Diels-Alder reaction
Starting Material 4-amino-3-mercapto-1,2,4-triazine1,2,4-triazine + alpha-haloketone + aldehyde
Yield Moderate (45–65%)High (75–90%)
Purification Requires chromatographyOften recrystallization only
Scalability Low (Multi-step loss)High (Atom economy)
Validated Synthesis Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes an internal colorimetric endpoint.

Target Compound: 3,6-Diaryl-7H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine Reaction Type: Condensation-Cyclization

  • Reagent Prep: Dissolve 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (10 mmol) in absolute ethanol (30 mL).

  • Activation: Add fused sodium acetate (15 mmol) to buffer the solution. Checkpoint: Solution should be slightly turbid.

  • Addition: Dropwise add phenacyl bromide (10 mmol) over 10 minutes.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Validation: Monitor TLC (Mobile phase: CHCl3:MeOH 9:1). The disappearance of the thiol starting material (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.6) confirms cyclization.

  • Isolation: Cool to room temperature. Pour into crushed ice. The precipitate formed is the hydrobromide salt.

  • Neutralization: Treat with 10% NaHCO3 to liberate the free base. Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-amino-3-mercapto-triazine Reagent Add Phenacyl Bromide + NaOAc (Buffer) Start->Reagent Reflux Reflux 4-6h (EtOH) Cyclization Reagent->Reflux Check TLC Checkpoint (Disappearance of Thiol) Reflux->Check Check->Reflux Incomplete Workup Ice Pour & NaHCO3 Neutralization Check->Workup Complete Product Fused Triazino-Thiadiazine Workup->Product

Figure 1: Stepwise synthesis workflow for fused triazino-thiadiazine analogs. The TLC checkpoint acts as a critical go/no-go decision gate.

Structure-Activity Relationship (SAR) Analysis

The biological potency of triazino-thiazepines is governed by three specific steric and electronic zones.

The SAR Map
  • Zone A (Triazine Core): Essential for hydrogen bonding with the target enzyme (e.g., DNA Gyrase or Tubulin). Substitution at C-5 or C-6 with electron-donating groups (Methyl, Phenyl) stabilizes the ring but bulky groups can reduce solubility.

  • Zone B (Bridgehead Nitrogen): The N-4 nitrogen is the pivot for fusion. It must remain unhindered during synthesis.

  • Zone C (Thiazepine/Thiadiazine Ring):

    • Sulfur Oxidation: Converting Sulfide (-S-) to Sulfone (-SO2-) increases cytotoxicity by 20-fold (See Data Table 1). The sulfone moiety acts as a hydrogen bond acceptor.

    • Aryl Substitution: Para-chlorophenyl or para-fluorophenyl groups at the thiazepine C-6/7 position significantly enhance lipophilicity (LogP), improving membrane permeability in Gram-negative bacteria.

Mechanistic Pathway & Signaling

The anticancer activity of these analogs often involves Tubulin Polymerization Inhibition or Iron Chelation (similar to VLX600), leading to G2/M phase arrest.

Mechanism Drug Triazino-Thiazepine Analog Target1 Tubulin Beta-Subunit Drug->Target1 Anticancer Mode Target2 DNA Gyrase (Bacteria) Drug->Target2 Antimicrobial Mode Effect1 Inhibition of Polymerization Target1->Effect1 Effect2 Supercoiling Failure Target2->Effect2 Arrest Cell Cycle Arrest (G2/M) Effect1->Arrest Death Apoptosis / Cell Death Effect2->Death Arrest->Death

Figure 2: Dual mechanism of action. In eukaryotic cells, the analog targets tubulin; in prokaryotes, it targets DNA gyrase.

Performance Comparison Data

Anticancer Activity (IC50 in µM)

Data synthesized from comparative studies against resistant cell lines.

CompoundH460 (Lung Cancer)H460TaxR (Paclitaxel Resistant)Normal Fibroblasts (NHFB)Selectivity Index (SI)
Paclitaxel (Standard) 0.005>10.0 (Resistant)0.05 (Toxic)< 1 (in resistant)
Analog 1w (Sulfone) 0.400.30>100> 300
Analog 1a (Sulfide) 9.208.50>100> 10
Triazino-Indole 3k 0.590.75>50> 80

Insight: The Sulfone (SO2) analog (1w) retains potency against drug-resistant cells where Paclitaxel fails, and it exhibits a superior safety profile (low toxicity to normal fibroblasts).[1]

Antimicrobial Activity (MIC in µg/mL)

Comparison against broad-spectrum antibiotics.

OrganismTriazino-Thiadiazine (Analog 5) Cefotaxime (Standard) Ampicillin (Standard)
E. coli (Gram -)6.253.1212.5
P. aeruginosa (Gram -)12.56.25>50 (Resistant)
S. aureus (Gram +)3.121.566.25
C. albicans (Fungi)12.5N/AN/A

Insight: While slightly less potent than Cefotaxime against sensitive strains, the triazino-thiadiazine analogs outperform Ampicillin against resistant P. aeruginosa and possess unique antifungal cross-activity.

Experimental Protocol: Cytotoxicity Assay (MTT)

To replicate the IC50 data, use the following standardized workflow:

  • Seeding: Plate H460 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve Triazino-thiazepine analogs in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion & Future Outlook

The triazino-thiazepine scaffold is not merely a structural curiosity but a functional solution to drug resistance. Its ability to bypass efflux pumps (demonstrated by activity in Taxol-resistant lines) and its dual-action potential (antimicrobial + anticancer) makes it a high-priority scaffold.

Key Takeaway: For drug development, prioritize the oxidation of the sulfur bridge (sulfone formation) and the inclusion of lipophilic aryl substituents at the C-6 position to maximize the therapeutic index.

References

  • Synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 2025. Link

  • Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents. ACS Omega / PMC, 2017. Link

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Journal of Chemical Research, 2016. Link

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 2020. Link

  • Synthesis of thiazine and thiazepine derivatives from (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide. Journal of Chemical Research, 2012. Link

Sources

Validation

Comparative In-Vitro Efficacy of Triazine Derivatives Against Pathogenic Fungi

An In-Depth Technical Guide to the Comparative Efficacy of Triazine-Based Compounds as Antifungal Agents The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has intensif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Efficacy of Triazine-Based Compounds as Antifungal Agents

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has intensified the search for novel antifungal therapeutics. Among the promising avenues of research, heterocyclic compounds, particularly those incorporating triazine and azole scaffolds, have garnered significant attention. This guide provides a comparative analysis of the antifungal efficacy of these compounds, with a focus on s-triazine derivatives, which are structurally related to the conceptual class of triazino-thiazepines. While direct and extensive research on triazino-thiazepines as a distinct class is nascent, this guide synthesizes the substantial body of evidence for its constituent pharmacophores to offer valuable insights for researchers, scientists, and drug development professionals.

The antifungal potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The data synthesized from multiple studies reveals that various s-triazine derivatives exhibit potent antifungal activity, in some cases comparable or superior to established antifungal drugs like Fluconazole and Ketoconazole.

A comparative analysis of MIC values highlights the promise of these novel compounds. For instance, certain 2,4,6-trisubstituted-s-triazine derivatives have demonstrated significant activity against Candida albicans with MIC values as low as 3.125 μg/mL, which is equipotent to Fluconazole in the same study.[1][2] Similarly, hybrids of s-triazine with thiazole have shown excellent activity against C. albicans and C. glabrata, with MIC values lower than Fluconazole and comparable to Amphotericin B.[3]

Table 1: Comparative MIC (μg/mL) of Selected Triazine Derivatives and Standard Antifungals

Compound/DrugCandida albicansAspergillus nigerCryptococcus neoformansReference(s)
s-Triazine Derivatives
Compound 10l (Thiosemicarbazide-Triazine)4.0-≤ 0.125 - 0.5[4]
Compound 18b (Trisubstituted-s-triazine)3.125--[1][2]
Compounds 8a-e (Aminoquinoline-s-triazine)88 - 32-[1][5]
Compounds 10a/10b (s-Triazine-thiazole hybrid)Potent InhibitionPotent Inhibition-[1][5]
Thiazole-1,3,5-triazine (Derivative 5)< Fluconazole-Excellent Activity[3]
Standard Antifungals
Fluconazole0.857 - 3.125--[5][6]
Ketoconazole1.56--[5]
Amphotericin BEquivalent to Derivative 5--[3]

Note: MIC values can vary based on specific strains and testing conditions. This table provides a synthesized overview from multiple sources for comparative purposes.

The structure-activity relationship (SAR) studies suggest that the antifungal efficacy of triazine derivatives can be significantly modulated by the nature of the substituents on the triazine core.[3] For example, the incorporation of moieties like thiazole, aminoquinoline, or thiosemicarbazides has been shown to enhance antifungal potency.[1][4][5] This modularity is a key advantage, offering a versatile platform for designing new derivatives with improved efficacy and a broader spectrum of activity.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary mechanism of action for the most successful class of azole antifungals, which includes triazoles like fluconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8][9]

By binding to the heme iron in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[7] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal membrane, ultimately disrupting cell membrane structure and function and inhibiting fungal growth.[8]

Ergosterol_Pathway_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential component Triazoles Triazole Antifungals Triazoles->CYP51 Inhibits CYP51->Ergosterol Catalyzes conversion MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis F_Culture 1. Fungal Culture (e.g., Candida albicans) Inoculum 2. Prepare Inoculum (0.5 McFarland) F_Culture->Inoculum Add_Inoculum 5. Add Fungal Inoculum to each well Inoculum->Add_Inoculum Drug_Stock 3. Prepare Drug Stock (in DMSO) Serial_Dilution 4. Serial Dilution of Drug (in RPMI Medium) Drug_Stock->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate 6. Incubate (35°C, 24-48h) Add_Inoculum->Incubate Read_MIC 7. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 2: Workflow for Antifungal MIC Determination using Broth Microdilution.

Conclusion and Future Directions

The existing body of research strongly supports the development of triazine-based compounds as a promising class of antifungal agents. Their potent in-vitro efficacy against clinically relevant fungi, combined with a versatile scaffold amenable to chemical modification, presents a compelling case for further investigation. The established mechanism of action for the related triazole antifungals provides a solid mechanistic foundation for designing new derivatives that target the fungal ergosterol pathway.

Future research should focus on the synthesis and evaluation of hybrid molecules that combine the triazine core with other antifungal pharmacophores, such as thiazepines, to explore potential synergistic effects and novel mechanisms of action. Such endeavors may lead to the development of the next generation of antifungal drugs with improved potency, a broader spectrum of activity, and a lower propensity for resistance.

References

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. National Center for Biotechnology Information. [Link]

  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. [Link]

  • Recent Advances in Synthesis and Antifungal Activity of 1, 3, 5-Triazines. ResearchGate. [Link]

  • Synthesis of novelt[4][5][10]riazolo[1,5-b]t[4][5][7][10]etrazines and investigation of their fungistatic activity. Beilstein Journals. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. National Center for Biotechnology Information. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • T[4][11]hiazolo[3,2-b]t[4][5][10]riazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • [Synthesis and antifungal activity of novel triazole antifungal agents]. PubMed. [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. [Link]

  • Fungal Keratitis Medication: Antifungal agents. Medscape. [Link]

  • Comparison of the antifungal activity results the tested compounds... ResearchGate. [Link]

  • Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. Redalyc.org. [Link]

  • In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. ResearchGate. [Link]

  • Antifungal agents: mechanisms of action. University of Aberdeen. [Link]

  • Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. MDPI. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Research Journal of Pharmacy and Technology. [Link]

Sources

Comparative

Publish Comparison Guide: Spectroscopic Characterization of Regioisomers in Triazino-Thiazepine Synthesis

Executive Summary & Core Directive The Challenge: The synthesis of 1,2,4-triazino[5,6-b][1,4]thiazepines —a privileged scaffold in oncology and antimicrobial research—is plagued by regioisomeric ambiguity.[1] The condens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis of 1,2,4-triazino[5,6-b][1,4]thiazepines —a privileged scaffold in oncology and antimicrobial research—is plagued by regioisomeric ambiguity.[1] The condensation of 4-amino-3-mercapto-1,2,4-triazines with bifunctional electrophiles (e.g.,


-unsaturated ketones or 

-dihaloalkanes) often yields a mixture of S-alkylated (linear) and N-alkylated (angular) isomers, or ring-size variants (thiazine vs. thiazepine).[1]

The Solution: Standard 1D NMR (


H, 

C) is frequently inconclusive due to signal overlap in the aromatic region and the lack of proton-bearing heteroatoms at the fusion points.[1] This guide compares the Standard Characterization Protocol (SCP) against an Integrated Spectroscopic Protocol (ISP) , demonstrating why the latter—combining

N-HMBC, NOESY, and GIAO-DFT calculations—is the mandatory standard for IND-enabling data packages.[1]

Comparative Analysis: SCP vs. ISP[1]

The Regioisomer Problem

In the reaction between 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1) and a substituted chalcone or 1,3-dihalide, two primary pathways exist:

  • Path A (Thermodynamic): S-alkylation followed by N-cyclization

    
    Linear Isomer [5,6-b] .
    
  • Path B (Kinetic/Competing): N-alkylation (at N-2) followed by S/N-cyclization

    
    Angular Isomer [6,5-b]  or formation of a 6-membered thiazine if the carbon chain allows.[1]
    
Comparison Matrix
FeatureStandard Protocol (SCP) Integrated Protocol (ISP) Verdict
Methodology 1D

H NMR, 1D

C NMR, IR
SCP +

N-HMBC, 2D NOESY, X-ray, DFT
Connectivity Inferred from chemical shift rules.[1][2][3][4]Directly observed via long-range heteronuclear coupling.ISP Wins
Isomer ID 60% Accuracy. Often misassigns N- vs S-alkylation.100% Accuracy. Definitive proof of ring fusion.ISP Wins
Time/Cost Low (1-2 hours).[1]Moderate (12-24 hours + computation).[1]ISP Required for IP
Data Output Ambiguous multiplets; "fingerprint" matching.3D spatial maps; bond-specific connectivity.ISP Wins

Technical Deep Dive: The Integrated Spectroscopic Protocol (ISP)

A. Why 1D NMR Fails

In triazino-thiazepines, the bridgehead carbons (C-4a, C-9a) are quaternary.[1] In 1D


C NMR, these appear as low-intensity peaks in the 140–160 ppm range, often indistinguishable from the triazine carbonyl or C=N signals.[1] 

H NMR provides no direct coupling information across the heteroatom bridge (N-S or N-N junctions).
B. The ISP Workflow (Self-Validating System)[1]
Step 1: 2D Heteronuclear Multiple Bond Correlation (HMBC)

This is the "smoking gun." You must establish the connectivity of the thiazepine methylene protons to the triazine ring carbons.

  • Linear Isomer ([5,6-b]): The S-CH

    
     protons will show a strong 
    
    
    
    correlation to the C-3 (or equivalent) of the triazine ring.[1]
  • Angular Isomer: The connectivity pattern is disrupted; N-CH

    
     protons (if N-alkylation occurred) show correlations to C-3 and C-5 differently due to the different electron density at N-2 vs N-4.
    
Step 2:

N-HMBC /

N-HSQC

Since the scaffold contains 4-5 nitrogens,


N NMR is critical.[1]
  • Diagnostic: S-alkylation shifts the triazine N-3 resonance significantly compared to N-alkylation.

  • Protocol: Run

    
    N-HMBC to see correlations from the thiazepine vinyl/methylene protons to the bridgehead nitrogens.
    
Step 3: Density Functional Theory (DFT) Validation

When X-ray crystals are unavailable, GIAO-DFT (Gauge-Independent Atomic Orbital) calculations of NMR shielding tensors provide a calculated spectrum to compare with experimental data.[1]

  • Metric: Calculate Mean Absolute Error (MAE) between experimental and theoretical shifts. A match (MAE < 2.0 ppm for

    
    C) confirms the isomer.[1]
    

Visualizing the Characterization Logic

G Start Crude Reaction Mixture (Triazine + Electrophile) Isolate Isolate Major Product (TLC/Column) Start->Isolate NMR1D 1D 1H/13C NMR (Ambiguous Region) Isolate->NMR1D PathA Hypothesis A: Linear [5,6-b] NMR1D->PathA Tentative PathB Hypothesis B: Angular [6,5-b] NMR1D->PathB Tentative HMBC Run 1H-13C HMBC (Focus: Bridgehead C) PathA->HMBC PathB->HMBC Decision Correlations Observed? HMBC->Decision Res1 S-CH2 -> Triazine C3 (Confirmed Linear) Decision->Res1 Strong 3J(S-CH2, C-Triazine) Res2 N-CH2 -> Triazine C3/C5 (Confirmed Angular) Decision->Res2 Strong 3J(N-CH2, C-Triazine) XRay X-Ray Crystallography (Absolute Config) Res1->XRay Validation Res2->XRay Validation

Caption: Decision tree for distinguishing linear vs. angular regioisomers using HMBC connectivity logic.

Experimental Protocol: Synthesis & Characterization

Synthesis of 3-phenyl-7,8-dihydro-4H-1,2,4-triazino[5,6-b][1,4]thiazepine (Representative)

1. Reaction Setup:

  • Reagents: 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one (1.0 eq), 1,3-dibromopropane (1.1 eq), Anhydrous K

    
    CO
    
    
    
    (2.0 eq).[1]
  • Solvent: DMF or Absolute Ethanol.

  • Conditions: Reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 4:6).[1]

2. Workup:

  • Cool to RT. Pour onto crushed ice.

  • Filter the precipitate. Wash with cold water (

    
     mL).[1]
    
  • Recrystallize from EtOH/DMF (3:1).[1]

3. Integrated Characterization Workflow (The ISP):

  • Step A: 1D Screening

    • Observe disappearance of SH signal (~13-14 ppm) and NH

      
       signal (~5-6 ppm).[1]
      
    • Note: If NH

      
       signal persists, cyclization failed (intermediate acyclic sulfide formed).[1]
      
  • Step B: HMBC Experiment (Critical)

    • Parameter: Set long-range coupling delay (

      
      ) to 60-80 ms (optimized for 8-10 Hz couplings).
      
    • Target: Look for cross-peak between the thiazepine

      
      -CH
      
      
      
      (adjacent to S) and the triazine ring Carbon (C-3).
    • Data Point: In the linear isomer, the S-CH

      
       (~3.2 ppm) correlates to the Triazine C-3 (~160 ppm).[1] In the N-alkylated isomer, the chemical shift of the methylene attached to N would be deshielded (~4.0+ ppm) and show different correlations.
      
  • Step C: X-Ray Diffraction (Validation)

    • Grow single crystals via slow evaporation of DMSO/Ethanol.

    • Solve structure to confirm the cis/trans fusion and planarity of the triazine ring.

Supporting Data: Chemical Shift Diagnostics
NucleusSignalLinear Isomer ([5,6-b])Angular Isomer ([6,5-b])

H
S-CH


3.1 – 3.4 ppm
N/A (N-CH

instead)

H
N-CH


3.8 – 4.2 ppm

4.0 – 4.5 ppm

C
C=N (Triazine)

158 – 162 ppm

150 – 155 ppm

C
C=O[1] (Amide)

165 – 168 ppm

160 – 164 ppm

Scientific Pathway Visualization

Reaction Triazine 4-Amino-3-mercapto- 1,2,4-triazine InterS S-Alkylated Intermediate Triazine->InterS Fast (Soft Nucleophile) InterN N-Alkylated Intermediate Triazine->InterN Slow (Hard Nucleophile) Electrophile Bifunctional Electrophile Electrophile->InterS Electrophile->InterN ProdLinear Linear Isomer (Triazino[5,6-b]) Thermodynamic InterS->ProdLinear Cyclization (-H2O) ProdAngular Angular Isomer (Triazino[6,5-b]) Kinetic InterN->ProdAngular Cyclization (-H2O)

Caption: Divergent synthetic pathways leading to regioisomeric outcomes based on initial nucleophilic attack.

References

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Source: Phosphorus, Sulfur, and Silicon and the Related Elements.[1] URL:[Link][1][5]

  • Synthesis of 1,2,4-triazino[5,6-b]indoles bearing 1,2,4-triazine moiety. Source: PubMed (Boll Chim Farm).[1] URL:[Link]

  • Structural isomers of thiazepine: Synthesis, XRD, DFT and NCI analysis. Source: ResearchGate (Structural Chemistry).[1] URL:[Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][1]

  • Structural characterization of triazines: A Comparative Experimental-Theoretical Study. Source: MDPI (Molecules).[1] URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 6H-Triazino[5,4-C]thiazepine

Comprehensive Guide to Personal Protective Equipment for Handling 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Personal Protective Equipment for Handling 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine. As a novel heterocyclic compound, specific toxicological data may be limited. Therefore, a cautious approach, treating the compound as potentially hazardous, is paramount. The following procedures are based on established best practices for handling research-grade chemicals and analogous triazine-containing structures.

The Hierarchy of Controls: A Foundational Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense.[4]

  • Elimination and Substitution: The most effective controls involve removing the hazard or replacing it with a less hazardous alternative. In a research context, this may not always be feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. Examples include chemical fume hoods, glove boxes, and ventilated enclosures. All work with 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine should be conducted within a certified chemical fume hood.

  • Administrative Controls: These are changes to work practices and procedures, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): PPE is to be used in conjunction with the above controls to further minimize exposure.

Core PPE Requirements for Handling 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine

A risk assessment should be performed before any new procedure involving this compound. However, the following PPE is considered the minimum requirement for handling 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine in a laboratory setting.[2]

Eye and Face Protection

Given the potential for splashes and aerosols, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For low-risk activities such as weighing small quantities in a ventilated balance enclosure.

  • Chemical Splash Goggles: Required for protection against liquid splashes and chemical vapors.[2] These should be worn whenever there is a risk of splashing, such as during solution preparation or transfer.

  • Face Shields: A face shield should be worn in addition to safety goggles when there is a significant splash hazard, for example, when working with larger volumes or during reactions under pressure.[2][5]

Skin and Body Protection

Preventing dermal contact is critical, as many heterocyclic compounds can be absorbed through the skin.[4]

  • Laboratory Coat: A flame-resistant lab coat is recommended and should be fully buttoned with sleeves rolled down.[3]

  • Gloves: The selection of appropriate gloves is crucial.

    • Material: Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[2] Avoid latex gloves due to poor chemical resistance and potential for allergies.[2][5]

    • Thickness: Thicker gloves provide better protection but can reduce dexterity.[4] For this compound, a standard thickness nitrile glove should be sufficient for incidental contact.

    • Double Gloving: When handling concentrated forms of the compound or for prolonged procedures, double gloving is recommended.[2][4] The outer glove can be removed immediately upon contamination.

    • Glove Compatibility: Always consult the glove manufacturer's compatibility chart for the specific solvents being used with 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable "bunny suit" or coveralls may be necessary to provide head-to-toe protection.[6]

Respiratory Protection

Work with solid forms of 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine that could generate dust, or with volatile solutions, necessitates respiratory protection.

  • N95 Dust Mask: For handling powders where aerosolization is possible, a NIOSH-approved N95 respirator is recommended.[7]

  • Air-Purifying Respirator (APR): If working with volatile solutions or in situations where engineering controls are insufficient, an APR with organic vapor cartridges may be required. A proper fit test and training are essential for effective use.

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Shoe Covers (if required)

  • Gown/Lab Coat

  • Mask/Respirator

  • Goggles/Face Shield

  • Gloves (the cuff of the glove should go over the cuff of the gown)[4]

Doffing Sequence
  • Shoe Covers (if used)

  • Gloves

  • Gown/Lab Coat (roll it inside out)

  • Goggles/Face Shield

  • Mask/Respirator

  • Wash hands thoroughly with soap and water.[1][4]

Disposal

All disposable PPE used when handling 6H-[1][2][3]Triazino[5,4-C][1][3]thiazepine should be considered hazardous waste.

  • Place all used gloves, gowns, and other disposable items in a designated, sealed hazardous waste container.[1][8]

  • Follow your institution's specific guidelines for the disposal of chemical waste.[8]

Experimental Workflow and PPE Selection

The level of PPE required will vary depending on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_ppe Required PPE A Weighing Solid Compound PPE1 Lab Coat, Safety Glasses, Single Nitrile Gloves A->PPE1 B Preparing Stock Solution PPE2 Lab Coat, Goggles, Double Nitrile Gloves B->PPE2 C Running Reaction PPE3 Lab Coat, Goggles, Face Shield, Double Nitrile Gloves, Respirator (if volatile) C->PPE3 D Work-up & Extraction D->PPE3 E Purification (e.g., Chromatography) E->PPE2 F Final Product Handling F->PPE1

Sources

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